molecular formula C12H8ClNS B108352 3-Chloro-10H-phenothiazine CAS No. 1207-99-4

3-Chloro-10H-phenothiazine

Cat. No.: B108352
CAS No.: 1207-99-4
M. Wt: 233.72 g/mol
InChI Key: DPUVPRWTWNQSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-10H-phenothiazine (CAS 1207-99-4) is an organosulfur compound with the molecular formula C12H8ClNS and a molecular weight of 233.72 g/mol . It serves as a fundamental building block and critical synthetic intermediate in medicinal chemistry and materials science . Its primary research value lies in its role as a precursor in the synthesis of chlorpromazine , the prototypical phenothiazine antipsychotic that acts as a dopamine antagonist . The introduction of a chlorine atom at the 3-position of the phenothiazine ring system is a crucial modification for potent biological activity . Beyond its historical significance, the phenothiazine core is a cornerstone for developing novel compounds screened for diverse pharmacological activities, including potential anticancer agents . The electron-rich, tricyclic scaffold of this compound also makes it a valuable subject of research in materials science for the development of organic electronic materials due to its distinct physicochemical properties . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUVPRWTWNQSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061624
Record name 10H-Phenothiazine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-99-4
Record name 3-Chloro-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorophenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine, 3-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 10H-Phenothiazine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-10H-phenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLOROPHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAA2N1HWX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-10H-phenothiazine (CAS No. 1207-99-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-10H-phenothiazine, identified by the CAS number 1207-99-4, is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Its tricyclic "butterfly-like" structure, featuring a chlorine substituent, is a foundational scaffold in medicinal chemistry, most notably for the development of phenothiazine-class antipsychotic drugs.[1][3] Following the discovery of the therapeutic potential of phenothiazine derivatives in the 1950s, extensive research has focused on modifying this core structure to establish clear structure-activity relationships.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, safety protocols, and applications, with a focus on its pivotal role in pharmaceutical development.

Physicochemical and Spectroscopic Data

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 1207-99-4[1][4]
Molecular Formula C₁₂H₈ClNS[4][5]
Molecular Weight 233.72 g/mol [1][4]
Melting Point 200-201 °C[5]
Boiling Point 397.7 °C at 760 mmHg[5]
Density 1.346 g/cm³[5]
Flash Point 194.3 °C[5]
Solubility Soluble in Methanol (MEOH)[4]
LogP 4.68 - 4.8[5][6]
Appearance Green Powder/Solid[7]
InChI Key DPUVPRWTWNQSOS-UHFFFAOYSA-N[1][6]

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362
Eye Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Respiratory Irritation GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405
Acute Oral Toxicity GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.P264, P270, P301+P317, P330, P501

Data sourced from multiple safety data sheets.[6][7][8]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.[4]

Synthesis and Reactivity

The synthesis of this compound and its subsequent derivatization are central to its utility.

Synthetic Routes

Several established methods exist for the synthesis of the 3-chloro-phenothiazine scaffold.

  • Smiles Rearrangement : A widely used and versatile method for creating substituted phenothiazines. This intramolecular nucleophilic aromatic substitution involves the rearrangement of a diaryl sulfide intermediate.[1][9]

  • Electrophilic Aromatic Substitution : This represents a direct approach where the phenothiazine core is subjected to chlorination. The high electron density of the ring system makes it susceptible to electrophilic attack, leading to the formation of the 3-chloro isomer, among others.[1]

A 2-Aminobenzenethiol + Halonitrobenzene B Diaryl Sulfide Intermediate A->B Condensation C This compound B->C Smiles Rearrangement (Intramolecular Cyclization) D Phenothiazine D->C Electrophilic Chlorination

Caption: Key synthetic pathways to this compound.

Key Reactions for Derivatization

The nitrogen atom at the 10-position (N-10) is the primary site for modification, allowing for the introduction of various side chains that modulate the compound's pharmacological activity.[1]

  • N-Alkylation : A crucial step for synthesizing many active phenothiazine derivatives. It typically involves deprotonating the N-H group with a base, followed by nucleophilic attack on an alkylating agent (e.g., an alkyl halide).[1]

  • N-Acylation : Involves treating the phenothiazine with an acylating agent, such as 3-chloropropionyl chloride, to form an amide linkage. This resulting compound serves as a versatile intermediate for further modifications.[1][10]

Parent This compound AlkylatingAgent + Alkyl Halide (R-X) Parent->AlkylatingAgent AcylatingAgent + Acyl Chloride (R-COCl) Parent->AcylatingAgent Alkylated N-Alkylated Derivatives (e.g., Chlorpromazine precursor) Acylated N-Acylated Derivatives (e.g., 10-(3-chloropropionyl)-...) AlkylatingAgent->Alkylated N-Alkylation AcylatingAgent->Acylated N-Acylation

Caption: Primary derivatization reactions at the N-10 position.

Experimental Protocol: N-Acylation via Continuous Flow

This protocol is adapted from a feasibility study on the continuous-flow synthesis of phenothiazine antipsychotics.[10]

Objective: To synthesize 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.

Materials:

  • 10H-phenothiazine (or this compound for other derivatives)

  • 3-chloropropionyl chloride

  • Dimethylformamide (DMF)

  • Continuous-flow reactor system with a coil reactor and multiple pump inlets

Procedure:

  • Prepare a 2 M solution of 10H-phenothiazine in DMF.

  • Prepare a 3 M solution of 3-chloropropionyl chloride in DMF.

  • Set up the continuous-flow reactor with a coil reactor maintained at 100°C.

  • Pump the two reactant solutions into a T-mixer before they enter the heated coil reactor.

  • Adjust the flow rates to achieve a residence time of 5 minutes within the reactor.

  • The output stream contains the product, 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one, which can be collected and purified using standard techniques (e.g., crystallization or chromatography).

This method offers high efficiency and conversion rates for the acylation step, a key process in building more complex pharmaceutical agents.[10]

Applications in Drug Discovery and Materials Science

The primary significance of this compound lies in its role as a molecular scaffold.

  • Pharmaceuticals : It is a fundamental building block for first-generation antipsychotics.[1][3] The chlorine atom at the 3-position is a key feature in many active compounds, influencing their biological activity. By attaching a dimethylaminopropyl side chain to the N-10 position, it becomes a direct precursor to chlorpromazine, a cornerstone drug in the treatment of schizophrenia.[1][11] The phenothiazine scaffold has also been explored for antihistaminic, antiemetic, and anticancer activities.[1][12]

  • Materials Science : The electron-donating properties of the phenothiazine core make it a valuable component in the development of organic electronic materials, such as dyes and photosensitizers. The chlorine substituent can be used to fine-tune the electronic properties and molecular packing of these materials.[1]

Biological Context: Phenothiazine Mechanism of Action

While this compound is primarily an intermediate, its derivatives function as potent neuroleptics. The widely accepted mechanism of action for phenothiazine-class antipsychotics is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][11]

Dopamine Signaling Pathway and Phenothiazine Inhibition:

  • Normal Signaling : Dopamine is released from a presynaptic neuron, crosses the synaptic cleft, and binds to D2 receptors on the postsynaptic neuron. This binding initiates a signal cascade that modulates neurotransmission.

  • Psychosis Pathophysiology : In conditions like schizophrenia, hyperactivity of the mesolimbic dopamine pathway is implicated.

  • Phenothiazine Action : Phenothiazine drugs, such as chlorpromazine, act as competitive antagonists. They occupy the D2 receptor binding site without activating it, thereby blocking dopamine from binding and reducing the downstream signaling. This blockade helps to alleviate the positive symptoms of psychosis.[11]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Signal Signal Transduction (Reduced cAMP) D2R->Signal Initiates Response Neuronal Response (Alleviation of Psychosis) Signal->Response Leads to Phenothiazine Phenothiazine Derivative (e.g., Chlorpromazine) Phenothiazine->D2R Blocks

Caption: Mechanism of phenothiazine antipsychotics via D2 receptor antagonism.

Conclusion

This compound (CAS No. 1207-99-4) is more than a simple chemical; it is a historically significant and synthetically versatile platform for innovation. Its primary value is realized upon its conversion into a vast library of derivatives that have revolutionized psychiatric medicine.[1] For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for harnessing the full potential of the phenothiazine scaffold in creating next-generation therapeutics and functional materials.

References

IUPAC name and synonyms for 3-Chloro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Chloro-10H-phenothiazine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound that serves as a crucial intermediate in the synthesis of various phenothiazine derivatives. The phenothiazine core structure is of significant interest in medicinal chemistry due to its presence in a class of antipsychotic drugs that have revolutionized the treatment of psychiatric disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's nomenclature, physicochemical properties, synthesis, and its role in key biological pathways.

Nomenclature

  • IUPAC Name: this compound[2][3]

  • Synonyms: A variety of synonyms and identifiers are used in chemical databases and literature for this compound. These include:

    • 3-Chlorophenothiazine[2][3][4]

    • 10H-Phenothiazine, 3-chloro-[2][3][4]

    • 3-Chlor-10H-phenothiazin (German)[4]

    • 3-chloro-10H-phénothiazine (French)[4]

    • 3-cloro-10H-fenotiazina (Italian, Spanish)[4]

    • CAS No: 1207-99-4[2][3][4]

    • EINECS: 214-898-9[2][3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₈ClNS[2][3][4]
Molecular Weight233.713 g/mol [4]
Melting Point200-201 °C[4]
Boiling Point397.7 °C at 760 mmHg[4]
Density1.346 g/cm³[4]
Flash Point194.3 °C[4]
LogP4.68620[4]
Vapour Pressure1.55E-06 mmHg at 25°C[4]
Refractive Index1.68[4]

Table 2: Spectroscopic Data

TechniqueData Summary
¹H NMR Spectra available, specific peak assignments require consultation of primary literature.[3][5][6]
¹³C NMR Spectra available, specific peak assignments require consultation of primary literature.[5][6]
FTIR Technique: KBr Wafer.[3]
Mass Spec (EI) m/z (%): 233 (100), 198, 188, 166, 154.[5]

Table 3: Toxicological and Biological Activity Data

ParameterValueDetailsSource
Acute Oral Toxicity GHS Category 4: Harmful if swallowed.H302[3]
Cholinesterase Modulation Chloro-additions at the R2 position have a significant effect on cholinesterase modulatory activities.Specific IC₅₀ for this compound is not readily available. For comparison, the related 2-chloro derivative, chlorpromazine, has a reported IC₅₀ of 11 ng/mL for AChE inhibition.[7]

Experimental Protocols

This compound can be synthesized through several methods. The Smiles rearrangement is a classical and versatile approach.[1][8] More contemporary methods, including microwave-assisted synthesis, have also been developed to improve efficiency.[9]

Synthesis via Smiles Rearrangement (General Protocol)

The Smiles rearrangement is a widely used method for the synthesis of phenothiazines.[8][10][11] This intramolecular nucleophilic aromatic substitution typically involves the reaction of a 2-aminobenzenethiol derivative with a suitably substituted halonitrobenzene.

Methodology:

  • Condensation: A substituted 2-aminobenzenethiol (e.g., 2-amino-5-chlorobenzenethiol) is condensed with an o-halonitrobenzene.[8][10] This reaction is typically carried out in an alcoholic solvent, such as ethanol, in the presence of a base like sodium hydroxide.[10] The mixture is refluxed for several hours to yield a 2-amino-2'-nitrodiphenylsulfide intermediate.[8]

  • Formylation: The resulting diphenylsulfide is then formylated, for example, by using 90% formic acid.[8] This step produces a 2-formamido-2'-nitrodiphenylsulfide.

  • Smiles Rearrangement and Cyclization: The formylated intermediate is then treated with an alcoholic solution of a base, such as potassium hydroxide, and refluxed.[11] This induces the Smiles rearrangement and subsequent cyclization to form the 10H-phenothiazine ring system.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water to precipitate the crude product.[11] The solid is filtered, washed with water and ethanol, and then purified by crystallization from a suitable solvent like a methanol/benzene or methanol/acetone mixture.[10]

Synthesis from Cyclohexanones and 2-Aminobenzenethiols (General Protocol)

A transition-metal-free method for the synthesis of phenothiazine derivatives has been reported, involving the reaction of cyclohexanones with 2-aminobenzenethiols.[5]

Methodology:

  • Reaction Setup: In a reaction tube, potassium iodide and a catalyst such as (benzylsulfonyl)benzene are added. The tube is sealed and purged with oxygen.

  • Addition of Reactants: 2-Amino-5-chlorobenzenethiol, cyclohexanone, and a solvent like chlorobenzene are added via syringe.[5]

  • Reaction Conditions: The reaction vessel is stirred at a high temperature (e.g., 140 °C) for an extended period (e.g., 24 hours).[5]

  • Work-up and Purification: After cooling to room temperature, the volatile components are removed under reduced pressure. The resulting residue is then purified by column chromatography on neutral aluminum oxide (petroleum ether/EtOAc as eluent) to yield the desired phenothiazine product.[5]

Signaling Pathways and Mechanisms of Action

Phenothiazine derivatives are known to interact with multiple biological targets. The chloro-substitution on the phenothiazine ring is a key feature for many of these activities.[7]

Dopamine D2 Receptor Antagonism

Phenothiazines are well-known for their antipsychotic effects, which are primarily mediated through the blockade of dopamine D2 receptors in the central nervous system.[12]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates downstream Downstream Effects PKA->downstream Phenothiazine This compound (and derivatives) Phenothiazine->D2R antagonizes

Caption: Dopamine D2 Receptor Antagonism by Phenothiazines.

Calmodulin (CaM) Inhibition

Phenothiazines are known to inhibit calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes.[2][4][13] This inhibition can contribute to the anti-proliferative and anti-cancer properties of some phenothiazine derivatives.[2][4]

G Ca2_plus Ca²⁺ CaM Calmodulin (CaM) Ca2_plus->CaM binds Active_CaM Active Ca²⁺/CaM Complex CaM->Active_CaM forms Downstream Downstream Targets (e.g., CaM-Kinases, Phosphatases) Active_CaM->Downstream activates Cell_Processes Cellular Processes (e.g., Proliferation, Cell Cycle) Downstream->Cell_Processes regulates Phenothiazine This compound (and derivatives) Phenothiazine->Active_CaM inhibits

Caption: Inhibition of Calmodulin (CaM) Signaling by Phenothiazines.

Inhibition of the Pro-Apoptotic NOX-Akt/PKC Pathway

Phenothiazine treatment has been shown to be neuroprotective in ischemic stroke models by inhibiting the NOX-Akt/Protein Kinase C (PKC) pathway, which is involved in apoptosis.[1][14][15]

G Ischemic_Stress Ischemic Stress NOX NADPH Oxidase (NOX) Ischemic_Stress->NOX activates PKC Protein Kinase C-δ (PKC-δ) NOX->PKC activates Akt p-Akt Akt->PKC inhibits Bax_Caspase3 Pro-apoptotic Proteins (Bax, Caspase-3) PKC->Bax_Caspase3 activates Apoptosis Apoptosis Bax_Caspase3->Apoptosis Phenothiazine This compound (and derivatives) Phenothiazine->PKC inhibits

Caption: Phenothiazine-mediated Inhibition of the Pro-Apoptotic PKC Pathway.

References

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 3-Chloro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-10H-phenothiazine. Due to the limited availability of experimentally derived public data, this guide presents high-quality predicted spectral data, offering valuable insights for the characterization and analysis of this compound. The information is structured to be a practical resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Numbering

The chemical structure and the standardized numbering of the atoms for this compound are crucial for the correct assignment of NMR signals.

Caption: Chemical structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data provides an estimation of the chemical shifts (δ) in parts per million (ppm), the signal multiplicity, and the coupling constants (J) in Hertz (Hz). These predictions are based on computational algorithms that are widely used in the field of spectroscopy.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.85d8.2
H-26.95dd8.2, 2.1
H-46.80d2.1
H-67.15td7.8, 1.5
H-76.90dd7.8, 1.5
H-87.10td7.8, 1.5
H-96.88dd7.8, 1.5
N-H8.5 (broad)s-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data details the estimated chemical shifts for each carbon atom in the this compound molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1115.5
C-2122.0
C-3127.5
C-4116.0
C-4a142.0
C-5a144.0
C-6126.5
C-7122.5
C-8127.0
C-9115.0
C-9a123.0
C-10a126.0

Experimental Protocols

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

    • Proton decoupling should be applied to simplify the spectrum.

Logical Relationships in NMR Spectroscopy

The following diagram illustrates the fundamental workflow of an NMR experiment, from sample preparation to data analysis.

G NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Introduction into Magnetic Field A->B C Application of Radiofrequency Pulse B->C D Detection of Nuclear Signal (FID) C->D E Fourier Transform D->E F NMR Spectrum (Chemical Shifts, Multiplicities) E->F G Structural Elucidation F->G

Caption: A simplified workflow of an NMR experiment.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. Researchers are encouraged to use this predicted data as a reference and to perform their own experimental analysis for verification and further structural elucidation.

Mass spectrometry and IR spectra of 3-Chloro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 3-Chloro-10H-phenothiazine

Introduction

This compound is a heterocyclic compound and a core structural motif in many pharmaceutical agents, particularly antipsychotic drugs. Its chemical formula is C₁₂H₈ClNS, and it possesses a tricyclic structure with a chlorine substituent.[1][2] The precise characterization of this and related molecules is critical in drug development, quality control, and metabolic studies. Mass spectrometry (MS) and Infrared (IR) spectroscopy are two powerful analytical techniques indispensable for elucidating the structure, identifying functional groups, and confirming the identity of such compounds.

This guide provides a detailed technical overview of the mass spectrometric and infrared spectral characteristics of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the analytical data for this compound.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.

Molecular Ion and Fragmentation Pattern

The molecular weight of this compound is approximately 233.72 g/mol .[1] In electron ionization mass spectrometry (EI-MS), the molecule is expected to form a molecular ion (M⁺˙) at m/z 233. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic peak (M+2) will be observed at m/z 235 with an intensity of approximately one-third of the molecular ion peak.

The fragmentation of phenothiazine derivatives is well-documented.[3][4] For this compound, fragmentation is initiated by the loss of atoms or groups from the parent molecule. Key expected fragments include the loss of a chlorine atom, a hydrogen atom from the amine, and cleavage of the heterocyclic ring system.

Data Presentation: Mass Spectrometry

The predicted key ions in the electron ionization mass spectrum of this compound are summarized below.

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Fragment IonDescription
233235[C₁₂H₈ClNS]⁺˙Molecular Ion (M⁺˙)
232234[C₁₂H₇ClNS]⁺Loss of a hydrogen atom ([M-H]⁺)
198-[C₁₂H₈NS]⁺Loss of a chlorine atom ([M-Cl]⁺)
197-[C₁₂H₇NS]⁺˙Loss of HCl ([M-HCl]⁺˙)
166-[C₁₂H₈N]⁺Loss of both Cl and S atoms
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for acquiring an EI mass spectrum for a solid sample like this compound using a direct insertion probe.

  • Sample Preparation: A small amount of the solid sample (typically <1 mg) is placed into a clean glass capillary tube.

  • Instrument Setup:

    • The mass spectrometer is tuned and calibrated according to the manufacturer's specifications, often using a reference compound like perfluorotributylamine (PFTBA).

    • The ion source is set to Electron Ionization (EI) mode, typically with an electron energy of 70 eV.

    • The ion source temperature is set appropriately (e.g., 200-250 °C) to ensure sample volatilization without thermal decomposition.

  • Sample Introduction:

    • The capillary tube containing the sample is placed into the tip of the direct insertion probe.

    • The probe is inserted into the vacuum lock of the mass spectrometer.

    • Once the vacuum is established, the probe is advanced into the ion source.

  • Data Acquisition:

    • The probe is gradually heated to volatilize the sample directly into the electron beam of the ion source.

    • Mass spectra are acquired continuously as the sample evaporates, scanning over a suitable m/z range (e.g., 50-500 amu).

    • The spectrum corresponding to the maximum total ion current is typically used for analysis, as this represents the point of maximum sample evaporation.

  • Data Analysis: The acquired spectrum is analyzed to identify the molecular ion peak, its isotopic pattern, and the major fragment ions.

Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation steps for this compound under electron ionization.

G M [C₁₂H₈ClNS]⁺˙ m/z = 233/235 M_H [C₁₂H₇ClNS]⁺ m/z = 232/234 M->M_H - H• M_Cl [C₁₂H₈NS]⁺ m/z = 198 M->M_Cl - Cl• M_HCl [C₁₂H₇NS]⁺˙ m/z = 197 M_H->M_HCl - Cl• M_Cl_S [C₁₂H₈N]⁺ m/z = 166 M_Cl->M_Cl_S - S

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic Absorption Bands

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the N-H bond of the secondary amine, aromatic C-H bonds, aromatic C=C bonds, and the C-Cl bond. The phenothiazine structure is composed of two benzene rings, and its IR spectrum is expected to show absorption characteristics typical of the substitution pattern on these rings.[5] For this compound, this corresponds to a 1,2,4-trisubstituted pattern on one of the rings.

Data Presentation: Infrared Spectroscopy

The table below summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3300 - 3500N-HStretchMedium, Sharp
3000 - 3100Aromatic C-HStretchMedium to Weak
1550 - 1600Aromatic C=CStretchMedium to Strong
1450 - 1500Aromatic C=CStretchMedium to Strong
800 - 900Aromatic C-HOut-of-plane BendStrong
600 - 800C-ClStretchMedium to Strong
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol outlines the potassium bromide (KBr) pellet method, a common technique for analyzing solid samples.[6][7][8]

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, IR-grade KBr powder.

    • Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 microns to minimize scattering of the IR radiation.[8]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into a pellet-forming die.

    • Spread the powder evenly to ensure a uniform pellet.

    • Place the die under a hydraulic press and apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum by scanning the appropriate mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • The resulting spectrum (transmittance vs. wavenumber) is analyzed.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Visualization: Analytical Workflow

The diagram below illustrates the general experimental workflow for the characterization of this compound using mass spectrometry and IR spectroscopy.

G cluster_0 Mass Spectrometry cluster_1 IR Spectroscopy MS_Prep Sample Prep (<1 mg solid) MS_Acq EI-MS Acquisition (Direct Probe) MS_Prep->MS_Acq MS_Data Data Analysis (m/z, Fragments) MS_Acq->MS_Data Conclusion Structural Confirmation MS_Data->Conclusion IR_Prep Sample Prep (KBr Pellet) IR_Acq FTIR Acquisition IR_Prep->IR_Acq IR_Data Data Analysis (Wavenumber, Groups) IR_Acq->IR_Data IR_Data->Conclusion Sample 3-Chloro-10H- phenothiazine Sample Sample->MS_Prep Sample->IR_Prep

Caption: General workflow for MS and IR analysis.

Conclusion

The combination of mass spectrometry and infrared spectroscopy provides a robust framework for the structural confirmation of this compound. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation pathways through the characteristic isotopic pattern of chlorine and predictable fragment ions. Infrared spectroscopy complements this by identifying the key functional groups present, such as the N-H and aromatic moieties, and confirming the substitution pattern on the aromatic rings. Together, these techniques deliver a comprehensive analytical profile essential for research, development, and quality assurance in the pharmaceutical sciences.

References

A Technical Guide to the Influence of 3-Chloro Substitution on Phenothiazine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of 3-chloro substitution on the biological activity of the phenothiazine scaffold. Phenothiazines are a versatile class of heterocyclic compounds that have been foundational in the development of antipsychotic drugs and are now being explored for a range of other therapeutic applications, including oncology and antimicrobial therapy.[1][2] The substitution pattern on the tricyclic phenothiazine ring is a critical determinant of its pharmacological profile. This guide focuses specifically on the impact of a chlorine atom at the 3-position, elucidating its effects on anticancer, antipsychotic, and other bioactivities through a review of key studies, presentation of quantitative data, and detailed experimental protocols.

The Pivotal Role of Substitution in Phenothiazine Bioactivity

The biological actions of phenothiazine derivatives are intricately linked to the nature and position of substituents on their tricyclic core and the composition of the side chain at the N-10 position.[3] The substituent at the C-2 (or in some nomenclatures, the equivalent 3-position) is particularly influential in modulating the electronic environment of the ring system, which in turn affects receptor binding and other molecular interactions.[4] While a variety of electron-withdrawing groups have been investigated, the chloro group remains a common and impactful substitution.

Anticancer Activity of 3-Chloro-Substituted Phenothiazines

Recent research has highlighted the potential of phenothiazines as anticancer agents, acting through mechanisms such as the inhibition of calmodulin and protein kinase C, induction of apoptosis, and reversal of multidrug resistance (MDR).[5][6] The presence of a chloro substituent at the 3-position has been shown to significantly influence this cytotoxic potential.

Studies have demonstrated that the type of substituent on the phenothiazine ring is a crucial factor in its effectiveness against cancer cells.[3] Derivatives bearing a -Cl atom have exhibited significant potential in inhibiting protein kinase C (PKC) activity.[5] In a study on the antitumor effects of various phenothiazine derivatives on HEp-2 tumor cells, the chloro-substituted compounds demonstrated notable activity.[7] For instance, 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea and 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-urea were found to be significantly active.[7]

The following table summarizes the cytotoxic activity of selected 3-chloro-substituted phenothiazine derivatives against various cancer cell lines.

CompoundCell LineActivity MetricValueReference
1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-ureaHEp-2TCID506.3 µg/mL[7]
1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-ureaHEp-2TCID507.8 µg/mL[7]
2-ChlorophenothiazineHEp-2TCID5062.5 µg/mL[7]
ChlorpromazineA375IC50~15 µM (approx.)[6]

Note: The nomenclature in some literature refers to the substitution at the 2-position, which is structurally equivalent to the 3-position in other naming conventions. This guide considers these as functionally equivalent for the purpose of discussing bioactivity.

Chlorpromazine and other related phenothiazines exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[3] These compounds have been shown to disrupt pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2.[3]

Figure 1: Simplified signaling pathway for anticancer effects of 3-chlorophenothiazines.

Antipsychotic Activity of 3-Chloro-Substituted Phenothiazines

The hallmark application of phenothiazines is in the treatment of psychosis.[8] Chlorpromazine, a 3-chloro-substituted phenothiazine, was the first typical antipsychotic medication and acts primarily by antagonizing dopamine D2 receptors in the brain.[9][10][11]

The antipsychotic effects of chlorpromazine and other phenothiazines are primarily attributed to their ability to block postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[10] The chloro-substituent at the 3-position is thought to enhance the affinity of the molecule for the dopamine receptor.[4]

Figure 2: Mechanism of antipsychotic action of chlorpromazine at the dopamine D2 receptor.

For optimal antipsychotic activity, a three-carbon alkyl chain between the nitrogen of the phenothiazine ring and the terminal nitrogen is generally required.[12] The presence of an electron-withdrawing group, such as chlorine, at the 3-position significantly enhances this activity.[4]

Other Biological Activities

In addition to their anticancer and antipsychotic properties, 3-chloro-substituted phenothiazines exhibit a range of other biological effects.

Phenothiazine derivatives have been shown to possess antimicrobial properties, with one of the key mechanisms being the inhibition of efflux pumps in bacteria, which contributes to multidrug resistance.[12]

Phenothiazines are known inhibitors of calmodulin (CaM), a key calcium-binding protein involved in numerous cellular processes.[5] This inhibition is believed to contribute to their antiproliferative effects.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of 3-chloro-substituted phenothiazines.

A common synthetic route involves the electrophilic aromatic substitution of phenothiazine to introduce the chlorine atom.[12] Subsequent alkylation at the N-10 position is then carried out to introduce the desired side chain.[12]

References

The Phenothiazine Core: A Technical Guide to its Electron-Donating Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenothiazine core, a tricyclic heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science, primarily owing to its potent and tunable electron-donating properties.[1][2] This guide provides an in-depth exploration of the synthesis, electronic characteristics, and diverse applications of phenothiazine derivatives, with a focus on their significance in drug development and materials science.

The Phenothiazine Scaffold: Structure and Synthesis

Phenothiazine consists of a central thiazine ring flanked by two benzene rings, creating a non-planar "butterfly" conformation.[3] This unique structure, coupled with the presence of electron-rich nitrogen and sulfur heteroatoms, is the foundation of its pronounced electron-donating nature.[2][3]

The synthesis of phenothiazine derivatives has evolved from the initial reaction of diphenylamine with sulfur, as first described by Bernthsen in 1883.[1] Modern synthetic strategies offer greater control and versatility, including:

  • Catalytic and Microwave-Assisted Techniques: These methods have broadened the scope of accessible phenothiazine derivatives, enabling more efficient and diverse functionalization.[4]

  • Cyclization of 2-Substituted Diphenyl Sulfides: This approach is a common route to various pharmaceutically important phenothiazines.[1]

  • Functionalization at Multiple Sites: The phenothiazine core can be modified at several positions, including the N-10, C-2, C-3, C-7, and C-8 positions, allowing for fine-tuning of its electronic and biological properties.[3]

Electron-Donating Properties of the Phenothiazine Core

The inherent ability of the phenothiazine nucleus to donate electrons is a key determinant of its utility. This property can be quantified and understood through various experimental and computational techniques.

Redox Behavior and Oxidation Potentials

Cyclic voltammetry is a powerful tool for probing the electron-donating capacity of phenothiazine derivatives.[5][6] These compounds typically exhibit reversible one-electron oxidations, forming stable cation radicals.[7][8][9] The ease of this oxidation is a direct measure of the electron-donating strength. In some cases, a second one-electron oxidation to a dication can be observed.[7][10][11]

The introduction of electron-donating or electron-withdrawing substituents at various positions on the phenothiazine ring can significantly modulate the oxidation potential. For instance, electron-donating groups generally lower the oxidation potential, making the compound a stronger electron donor.[12][13]

Table 1: Oxidation Potentials of Selected Phenothiazine Derivatives

CompoundFirst Oxidation Potential (V vs. reference)Second Oxidation Potential (V vs. reference)Reference
Phenothiazine0.55 - 0.75 (vs. GCE in 0.1M HClO4)-[9]
N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine0.65 (vs. Fc/Fc+)-[12]
Ethylpromethazine bis(trifluoromethanesulfonyl)imide1.12 (vs. Fc/Fc+)-[12]
Chlorpromazine0.55 - 0.75 (vs. GCE in 0.1M HClO4)Irreversible second oxidation[9][14]
Thioridazine0.55 - 0.75 (vs. GCE in pH 2 phosphate buffer)-[9]
2,10-disubstituted phenothiazines0.55–0.75 (vs. GCE)-[9]

Note: The reference electrode and experimental conditions can vary between studies, affecting the absolute potential values. Direct comparison should be made with caution.

Frontier Molecular Orbitals: HOMO and LUMO

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic properties of molecules. For phenothiazine derivatives, the HOMO level is of particular importance as it relates to the ease of electron donation. A higher HOMO energy level corresponds to a stronger electron-donating ability.[15]

Computational studies, often employing Density Functional Theory (DFT), are instrumental in calculating these energy levels and understanding the electronic structure.[16][17] Experimental techniques like cyclic voltammetry can also be used to estimate HOMO and LUMO energies from oxidation and reduction potentials.[17][18][19]

Table 2: HOMO and LUMO Energy Levels of Selected Phenothiazine Derivatives

CompoundHOMO (eV)LUMO (eV)MethodReference
Phenothiazine Derivative 1-5.22-3.59Calculated from CV[17]
Phenothiazine Derivative 2-5.20-3.64Calculated from CV[17]
Phenothiazine-based compound-5.46-2.19Calculated from CV[18]

Note: The specific structures of the derivatives are detailed in the cited references. The method of determination (experimental vs. computational) can influence the reported values.

Spectroscopic Properties

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in phenothiazine derivatives.[20][21][22][23] The absorption spectra typically exhibit characteristic bands corresponding to π-π* and n-π* transitions.[21] The position and intensity of these bands can be influenced by substitution on the phenothiazine core and the solvent environment.[8][21]

Experimental Protocols

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of phenothiazine derivatives.

Methodology:

  • Electrolyte Solution: A solution of the phenothiazine derivative (typically 0.01 M) is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[24]

  • Electrochemical Cell: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).[5][24]

  • Measurement: The potential is swept linearly with time between defined limits, and the resulting current is measured. The scan rate can be varied (e.g., 100 mV/s).[24]

  • Data Analysis: The oxidation and reduction peak potentials are determined from the resulting voltammogram. The half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials, provides a measure of the redox potential.

UV-Vis Spectroscopy

Objective: To characterize the electronic absorption properties of phenothiazine derivatives.

Methodology:

  • Sample Preparation: A dilute solution of the phenothiazine derivative (e.g., 2 x 10⁻⁵ mol L⁻¹) is prepared in a suitable solvent (e.g., acetonitrile, chloroform).[20]

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer is used.

  • Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 190-600 nm).[21] A blank containing only the solvent is used for baseline correction.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar extinction coefficients (ε) are determined.

Applications in Drug Development and Materials Science

The rich electronic properties of the phenothiazine core have led to its widespread use in various fields.

Medicinal Chemistry

Phenothiazine derivatives are a prominent class of drugs with a broad spectrum of biological activities.[4][25][26][27]

  • Antipsychotics: Chlorpromazine and other phenothiazine-based drugs revolutionized the treatment of schizophrenia by acting as dopamine D2 receptor antagonists.[25][28]

  • Antihistamines: Promethazine is a well-known antihistamine with sedative properties.[1]

  • Anticancer Agents: Phenothiazines have shown promise as anticancer agents by modulating various signaling pathways, including those involved in cell proliferation, apoptosis, and drug resistance.[29][30][31][32] They can induce apoptosis and inhibit tumor growth.[30][31]

  • Antimicrobial and Antimalarial Agents: Methylene blue, a phenothiazine derivative, was one of the first antimalarial drugs.[1] Research continues to explore the potential of phenothiazines in combating infectious diseases.[4]

Signaling Pathway Involvement:

Phenothiazine derivatives have been shown to interact with and modulate a variety of cellular signaling pathways.[29][30][33]

Signaling_Pathways Phenothiazine Phenothiazine Derivatives D2_Receptor Dopamine D2 Receptor Phenothiazine->D2_Receptor Antagonism PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Phenothiazine->PI3K_Akt_mTOR Modulation Wnt_Signaling Wnt Signaling Pathway Phenothiazine->Wnt_Signaling Modulation MAPK_Signaling MAP Kinase Pathway Phenothiazine->MAPK_Signaling Modulation Neurotransmission Modulation of Neurotransmission D2_Receptor->Neurotransmission Inhibition Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Wnt_Signaling->Cell_Cycle_Arrest Induction MAPK_Signaling->Apoptosis Induction

Caption: Phenothiazine derivatives modulate key signaling pathways.

Materials Science

The electron-donating nature of phenothiazines makes them excellent candidates for various applications in organic electronics.[3][34]

  • Organic Light-Emitting Diodes (OLEDs): Phenothiazine derivatives can be used as hole-transporting materials.[34][35]

  • Organic Solar Cells: They can function as electron donors in the active layer of organic photovoltaic devices.[34]

  • Redox Flow Batteries: The reversible redox behavior of phenothiazines is being explored for energy storage in non-aqueous redox flow batteries.[10][12][36]

  • Sensors and Biosensors: The electropolymerization of water-soluble phenothiazine derivatives can yield conductive polymers used as electrocatalysts in biosensors.[1][25][37]

Experimental and Logical Workflows

The development and characterization of novel phenothiazine derivatives follow a structured workflow.

Experimental_Workflow Synthesis Synthesis of Phenothiazine Derivative Purification Purification and Structural Characterization (NMR, Mass Spec) Synthesis->Purification Electronic_Characterization Electronic Property Characterization Purification->Electronic_Characterization CV Cyclic Voltammetry (Redox Potentials) Electronic_Characterization->CV UV_Vis UV-Vis Spectroscopy (Absorption Spectra) Electronic_Characterization->UV_Vis Computational Computational Modeling (HOMO/LUMO) Electronic_Characterization->Computational Application Application Testing Electronic_Characterization->Application Biological_Assay Biological Assays (e.g., Cytotoxicity) Application->Biological_Assay Device_Fabrication Device Fabrication (e.g., Solar Cell) Application->Device_Fabrication

Caption: Workflow for phenothiazine derivative development.

Conclusion

The phenothiazine core remains a privileged scaffold in both medicinal chemistry and materials science. Its inherent electron-donating properties, which can be precisely tuned through synthetic modifications, underpin its diverse and significant applications. A thorough understanding of its electronic structure and redox behavior is crucial for the rational design of new phenothiazine-based compounds with enhanced performance in their respective fields. This guide provides a foundational understanding for researchers and professionals seeking to harness the potential of this remarkable heterocyclic system.

References

An In-depth Technical Guide on the GHS Safety and Hazard Information for 3-Chloro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) safety and hazard information for 3-Chloro-10H-phenothiazine. It includes detailed summaries of toxicological data, experimental protocols for key safety assessments, and visualizations of the primary signaling pathways associated with the toxicological effects of phenothiazine derivatives.

GHS Hazard and Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following tables summarize the GHS classification, including hazard statements and precautionary measures. This information is compiled from available safety data sheets for this compound and structurally related compounds.

GHS Hazard Classification
Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation
GHS Precautionary Statements

Prevention

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash hands thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]

Response

CodeStatement
P301 + P317IF SWALLOWED: Get medical help.[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P319Get medical help if you feel unwell.
P330Rinse mouth.[1]
P332 + P317If skin irritation occurs: Get medical help.
P337 + P317If eye irritation persists: Get medical help.
P362 + P364Take off contaminated clothing and wash it before reuse.[2]

Storage

CodeStatement
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.

Disposal

CodeStatement
P501Dispose of contents/container to an approved waste disposal plant.[1][2]

Experimental Protocols for Toxicological Assessment

The following are detailed methodologies for key experiments cited in the toxicological assessment of chemical substances like this compound, based on OECD guidelines.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance when administered orally.

  • Principle : The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of three additional animals at the same dose, or dosing of three additional animals at the next higher or lower dose level.

  • Test Animals : Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

  • Housing and Feeding : Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They are provided with standard laboratory diet and drinking water ad libitum.

  • Dosage : The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The maximum volume of liquid that can be administered at one time depends on the size of the test animal.

  • Observation Period : Animals are observed for a total of 14 days. Special attention is given to the first 4 hours after dosing, and then daily observations are made.

  • Parameters Observed : Observations include changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Attention is directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma. The time of death, if it occurs, is recorded.

  • Data Analysis : The method results in the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Principle : The substance is applied to a small area of skin (approximately 6 cm²) of an animal, and the degree of irritation is observed and scored at specified intervals.

  • Test Animals : Albino rabbits are the preferred species.

  • Procedure :

    • Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

    • 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the test site.

    • The test site is covered with a gauze patch, which is held in place with non-irritating tape.

    • The exposure duration is 4 hours.

  • Observation :

    • Skin reactions are assessed for erythema/eschar and edema at 1, 24, 48, and 72 hours after patch removal.

    • The observation period may be extended up to 14 days if the responses are persistent.

  • Scoring : Dermal reactions are scored on a scale of 0 to 4.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This method assesses the potential of a substance to cause eye irritation or damage.

  • Principle : A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The other eye remains untreated and serves as a control.

  • Test Animals : Healthy, adult albino rabbits are used.

  • Procedure :

    • The test substance is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball.

    • The eyelids are then gently held together for about one second.

  • Observation :

    • The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.

    • The grades of ocular reaction (cornea, iris, and conjunctivae) are recorded at each examination.

  • Scoring : Ocular lesions are scored based on a standardized system.

Signaling Pathways and Mechanisms of Toxicity

Phenothiazine derivatives, including this compound, are known to exert their therapeutic and toxic effects through interaction with various cellular signaling pathways. The two primary mechanisms are antagonism of dopamine D2 receptors and inhibition of the hERG potassium channel.

Dopamine D2 Receptor Antagonism

Phenothiazines are potent antagonists of the dopamine D2 receptor, which is a key mechanism of action for their antipsychotic effects but also contributes to their toxicity profile, particularly extrapyramidal side effects.[3][4][5][6]

Dopamine_D2_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of PKA ↓ PKA Activity cAMP->PKA Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Phenothiazine This compound Phenothiazine->D2_Receptor Blocks

Caption: Antagonism of the Dopamine D2 receptor by this compound.

hERG Potassium Channel Inhibition

Many phenothiazine derivatives are known to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7][8] This inhibition can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for serious cardiac arrhythmias.[7]

hERG_Channel_Inhibition cluster_membrane Cardiomyocyte Membrane hERG hERG K+ Channel (Kv11.1) Repolarization Cardiac Action Potential Repolarization (Phase 3) hERG->Repolarization Contributes to QT_Prolongation QT Interval Prolongation hERG->QT_Prolongation Delayed Repolarization Leads to K_ion K+ ions K_ion->hERG Efflux during repolarization Phenothiazine This compound Phenothiazine->hERG Blocks Arrhythmia Increased Risk of Arrhythmias QT_Prolongation->Arrhythmia Increases risk of

References

Methodological & Application

Application Notes and Protocols for Acylation of 3-Chloro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acylation of 3-Chloro-10H-phenothiazine, a key intermediate in the synthesis of various biologically active compounds. The protocols cover N-acylation at the 10-position and Friedel-Crafts acylation at the aromatic ring, yielding derivatives with potential applications in drug discovery and development.

Introduction

This compound is a critical scaffold in medicinal chemistry. Its derivatives are known to interact with various biological targets and have shown promise as antipsychotic agents and in cancer therapy. Acylation is a fundamental strategy to modify the structure of this compound, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. These derivatives have been found to interfere with key cellular signaling pathways, including the MAPK/ERK, AKT/PI3K, and WNT pathways, which are often dysregulated in cancer.[1] Phenothiazine derivatives also play a role in modulating dopaminergic and cholinergic signaling.[2][3]

Acylation Reactions: An Overview

Two primary acylation methods for this compound are presented:

  • N-Acylation: This reaction targets the nitrogen atom at the 10-position of the phenothiazine ring. It is commonly achieved using acyl chlorides or acid anhydrides.

  • Friedel-Crafts Acylation: This electrophilic aromatic substitution introduces an acyl group onto one of the benzene rings of the phenothiazine core, typically requiring a Lewis acid catalyst.[4]

The choice of acylation method and reagent allows for the synthesis of a diverse library of this compound derivatives for further investigation.

Data Presentation

The following table summarizes quantitative data for various acylation reactions on phenothiazine and its derivatives, providing a comparative overview of different synthetic approaches.

Acylation TypeStarting MaterialAcylating AgentCatalyst/ConditionsReaction TimeYield (%)Reference
N-AcetylationPhenothiazineAcetic AcidPCl5, Solvent-free, RT0.5 - 1 h>95[5]
N-ChloroacetylationPhenothiazineChloroacetyl chlorideTriethylamine, Dry benzene, Reflux7 h62[6]
Friedel-Crafts Acylation10-AlkylphenothiazineAcetic anhydridePhosphoric acid, 20-60 °C0.5 - 2 h85.5 - 87.6[7]
N-AcylationAniline (model)Acetic anhydrideCatalyst-free, RT5 min89[8]

Experimental Protocols

Protocol 1: N-Acetylation of this compound (Solvent-Free)

This protocol is adapted from a method for the N-acetylation of phenothiazine.[5]

Materials:

  • This compound

  • Acetic acid

  • Phosphorus pentachloride (PCl5)

  • Mortar and pestle (dry)

  • Ethyl acetate

  • Petroleum ether

  • Deionized water

Procedure:

  • In a dry mortar, add acetic acid (1.2 mmol) and phosphorus pentachloride (1.2 mmol).

  • Grind the mixture at room temperature for 30-60 minutes until uniform.

  • Add this compound (1 mmol) to the mortar.

  • Continue grinding the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:3 mixture of ethyl acetate and petroleum ether as the eluent.

  • Once the starting material spot has disappeared on the TLC plate, cease grinding.

  • Let the product stand at room temperature for 30-60 minutes.

  • Wash the solid product with deionized water and collect it by suction filtration.

  • Dry the filter cake at room temperature for 22-24 hours.

  • Recrystallize the crude product from water to obtain pure N-acetyl-3-Chloro-10H-phenothiazine.

Protocol 2: N-Chloroacetylation of this compound

This protocol is based on the N-chloroacetylation of phenothiazine.[6]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine

  • Dry benzene

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (10 mmol) in 35 mL of dry benzene in a round-bottom flask.

  • Add a few drops of triethylamine to the solution.

  • With continuous stirring, gradually add chloroacetyl chloride (11 mmol).

  • Reflux the reaction mixture on a water bath for 7 hours.

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, distill off the solvent to obtain a residue.

  • Wash the residue with water to remove any acidic impurities.

  • Dissolve the solid in hot ethanol and then precipitate the product by adding water.

  • Filter the solid product and recrystallize from ethanol to yield pure N-chloroacetyl-3-Chloro-10H-phenothiazine.

Protocol 3: Friedel-Crafts Acylation of 10-Alkyl-3-Chloro-phenothiazine

This protocol is adapted from a method for the acylation of 10-alkyl phenothiazine.[7]

Materials:

  • 10-Alkyl-3-Chloro-phenothiazine

  • Acetic anhydride

  • Phosphoric acid

  • Ethyl acetate

  • Petroleum ether

  • Deionized water

Procedure:

  • In a dry three-necked flask, add 10-Alkyl-3-Chloro-phenothiazine (10 mmol) and acetic anhydride (70-100 mmol).

  • Add phosphoric acid (10-32 mmol) to the mixture.

  • Heat the reaction mixture to 20-60 °C and stir for 0.5-2 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Pour the reaction mixture into water to precipitate the solid product.

  • Collect the solid by filtration.

  • Wash the filter cake with water.

  • Dry the product and then recrystallize from a mixture of ethyl acetate and petroleum ether (1:5 volume ratio) to obtain the purified 3-acetyl-10-alkyl-7-chloro-phenothiazine.

Visualizations

Signaling Pathways of Phenothiazine Derivatives

G cluster_0 Phenothiazine Derivatives cluster_1 Signaling Pathways PD This compound Derivatives MAPK MAPK/ERK Pathway PD->MAPK Interfere PI3K AKT/PI3K Pathway PD->PI3K Interfere WNT WNT Pathway PD->WNT Interfere Dopa Dopaminergic Signaling PD->Dopa Modulate Chol Cholinergic Signaling PD->Chol Modulate G start Start reactants 1. Mix Reactants (this compound, Acylating Agent, Catalyst/Solvent) start->reactants reaction 2. Reaction (Stirring at defined temperature and time) reactants->reaction monitoring 3. Monitor Progress (Thin Layer Chromatography) reaction->monitoring monitoring->reaction Incomplete workup 4. Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification 5. Purification (Recrystallization or Column Chromatography) workup->purification characterization 6. Characterization (NMR, IR, Mass Spectrometry) purification->characterization end End Product characterization->end

References

Synthesis of Chlorpromazine from 3-Chloro-10H-phenothiazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chlorpromazine, a significant antipsychotic medication, utilizing 3-Chloro-10H-phenothiazine as the primary starting material. The information compiled herein is intended to guide researchers in the efficient and high-purity synthesis of this phenothiazine derivative.

Introduction

Chlorpromazine, marketed under trade names like Thorazine and Largactil, was the first antipsychotic drug developed and is primarily used to treat psychotic disorders such as schizophrenia.[1] Chemically, it is 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine.[2] The synthesis route starting from this compound is a well-established method involving the alkylation of the phenothiazine nitrogen. This document outlines the key reaction parameters, provides a detailed experimental protocol, and summarizes the expected outcomes based on published data.

Reaction Scheme

The synthesis of chlorpromazine from this compound involves the N-alkylation of the phenothiazine ring with 3-(dimethylamino)propyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the phenothiazine, facilitating the nucleophilic attack on the alkyl halide.

  • Starting Material: this compound (also known as 2-chlorophenothiazine)

  • Reagent: 3-(dimethylamino)propyl chloride

  • Base: Sodamide (NaNH₂), Potassium Hydroxide (KOH), or Sodium Hydroxide (NaOH) with a phase transfer catalyst.

  • Solvent: Toluene or Xylene

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of chlorpromazine using this compound. This allows for a comparative analysis of different reaction conditions and their impact on yield and purity.

Reference Base Solvent Reaction Time Temperature Yield Purity Notes
U.S. Patent 2,645,640SodamideToluene/XyleneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInitial disclosure of the synthesis.[3]
U.S. Patent US20190314385A1Aqueous Potassium HydroxideToluene6 hours98°C82.24%99.8%Process with high purity and yield.[3]
Chinese Patent CN102617509BSodium Hydroxide, Tetrabutylammonium BromideToluene~6 hoursReflux>90% (molar)Meets BP Pharmacopoeia standardsUse of a phase transfer catalyst improves yield.[4][5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of chlorpromazine hydrochloride based on a high-yield procedure.

Materials:

  • This compound

  • Toluene

  • Aqueous Potassium Hydroxide (or Sodium Hydroxide and Tetrabutylammonium Bromide)

  • 3-(dimethylamino)propyl chloride (as a toluene solution)

  • Water

  • Hydrochloric Acid (0.5N)

  • Sodium Hydroxide solution (30%)

  • Activated Charcoal

  • Methanol

  • Ethyl Acetate

  • Methanolic Hydrochloride solution

Procedure:

  • Reaction Setup: To a reaction vessel, add 100 g of this compound and 450 ml of toluene.

  • Base Addition: Add a solution of 96.02 g of potassium hydroxide in 100 ml of water to the mixture at 30°C.

  • Heating: Heat the mixture to 98°C.

  • Alkylation: Slowly add a toluene solution of 3-(dimethylamino)propyl chloride (135.24 g in 200 ml of toluene) to the heated reaction mixture. Maintain the temperature at 98°C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mass to 40°C and quench with 1000 ml of water.

  • Extraction: The residue should be dissolved in 400 ml of toluene and extracted with 1000 ml of 0.5N aqueous hydrochloric acid.

  • Basification and Re-extraction: To the aqueous hydrochloride solution containing the product, add 100 ml of toluene, followed by the addition of 90 ml of 30% sodium hydroxide solution to basify the mixture. Separate the organic layer.

  • Washing and Decolorization: Wash the organic layer with 300 ml of water. Add 10 g of activated charcoal to the washed organic layer and stir for 30 minutes at 30°C. Filter the mixture.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the chlorpromazine free base as a residue.

  • Salt Formation and Crystallization: Add methanolic hydrochloride solution to the residue to form the hydrochloride salt. The crude chlorpromazine hydrochloride can be crystallized from a mixture of methanol and toluene. The purified solid is then filtered, washed with ethyl acetate, and dried to yield the final product.[3]

Visualizations

Chlorpromazine Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of chlorpromazine from this compound.

Chlorpromazine_Synthesis cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product A This compound E N-Alkylation (98°C, 6h) A->E B 3-(dimethylamino)propyl chloride B->E C Base (e.g., KOH) C->E D Solvent (Toluene) D->E F Workup & Extraction E->F Reaction Mixture G Purification (Crystallization) F->G Crude Product H Chlorpromazine HCl G->H Purified Product

Caption: Workflow for Chlorpromazine Synthesis.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Chlorpromazine's primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[6][7] This blockade of dopamine signaling is believed to be responsible for its antipsychotic effects.

Chlorpromazine_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Signaling Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Signaling Activates Chlorpromazine Chlorpromazine Chlorpromazine->D2_Receptor Blocks

References

Application Notes and Protocols: Synthesis and Anticancer Screening of Novel Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel phenothiazine derivatives and their subsequent evaluation as potential anticancer agents. Detailed experimental protocols for synthesis and in vitro screening are provided, along with a summary of quantitative activity data and insights into the underlying mechanisms of action.

Introduction

Phenothiazine, a tricyclic heterocyclic scaffold, has long been recognized for its diverse pharmacological activities, most notably as an antipsychotic agent.[1] More recently, phenothiazine derivatives have emerged as a promising class of compounds in oncology.[2][3] Their anticancer properties are attributed to a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression.[4][5] This document outlines the synthesis of novel phenothiazine analogs and the protocols for assessing their anticancer efficacy.

Synthesis of Novel Phenothiazine Derivatives

The synthesis of phenothiazine derivatives often involves modification at the N-10 position of the thiazine ring, which allows for the introduction of various side chains to modulate the compound's physicochemical properties and biological activity.[6]

General Synthetic Protocol for N-10 Acyl Phenothiazine Derivatives

A common strategy for synthesizing N-10 substituted phenothiazine derivatives involves the acylation of the phenothiazine core.[4][7]

Materials:

  • Phenothiazine

  • Acyl chloride (e.g., chloroacetyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Appropriate alkylamine or arylamine

  • Sodium iodide (NaI) (for specific reactions)

  • Ethanol (EtOH)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Intermediate (e.g., 10-(chloroacetyl)phenothiazine):

    • Dissolve phenothiazine in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add the acyl chloride (e.g., chloroacetyl chloride) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of Final Phenothiazine Derivatives:

    • Dissolve the intermediate from step 1 in a suitable solvent such as ethanol.[4]

    • Add the desired alkylamine or arylamine to the solution. For some reactions, a catalyst like NaI may be added.[4]

    • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).[4][7]

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with water.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final product by column chromatography on silica gel.

Characterization: The synthesized compounds should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.

Anticancer Screening Protocols

The in vitro anticancer activity of the synthesized phenothiazine derivatives is commonly assessed using cell-based assays that measure cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][9][10]

Protocol for MTT Cell Viability Assay

This protocol outlines the general steps for determining the cytotoxic effects of the synthesized phenothiazine derivatives on cancer cell lines.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized phenothiazine derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells from culture flasks using trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 1 x 104 cells per well in 100 µL of medium.

    • Incubate the plates at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the phenothiazine derivatives in cell culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include wells with untreated cells as a negative control and wells with a known anticancer drug (e.g., doxorubicin or cisplatin) as a positive control.

    • Incubate the plates for another 48-72 hours.[3]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[3][9]

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC50 values) of selected novel phenothiazine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
TTi-2 PC-3 (Prostate)Not specified, but potent[5]
Chalcone 4b HepG2 (Liver)7.14 µg/mL[8]
Chalcone 4k HepG2 (Liver)7.61 µg/mL[8]
PEG-PTZ (PP) HeLa (Cervical)229.1[11]
PEG-PTZ (PP) MeWo (Skin)251.9[11]
PEG-PTZ (PPO) HepG2 (Liver)161.3[11]
PEG-PTZ (PPO) MCF7 (Breast)131.7[11]
Diazaphenothiazine 25 A549 (Lung)1.82[2]
Diazaphenothiazine 31 T-47D (Breast)9.6 µg/mL[2]
Diazaphenothiazine 32 Caco-2 (Colorectal)0.26[2]
Diazaphenothiazine 32 A549 (Lung)0.26[2]
Diazaphenothiazine 32 MDA-MB-231 (Breast)0.77[2]
PTZ Derivative 1 Hep3B (Liver)< 10[4]
PTZ Derivative 3 Hep3B (Liver)< 10[4]
PTZ Derivative 8 Hep3B (Liver)~20[4]
PTZ Derivative 10 Hep3B (Liver)~20[4]

Mechanism of Action: Signaling Pathways

Phenothiazine derivatives exert their anticancer effects by modulating various intracellular signaling pathways that are crucial for cancer cell proliferation and survival.[12] Key pathways affected include the PDK1/Akt and MAPK/ERK signaling cascades.[12][13]

Experimental Workflow for Anticancer Screening

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Novel Phenothiazine Derivatives purification Purification and Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot for Signaling Proteins ic50->western_blot

Caption: Workflow for synthesis and anticancer evaluation of phenothiazine derivatives.

PDK1/Akt Signaling Pathway Inhibition

The PDK1/Akt pathway is a central regulator of cell survival and proliferation. Phenothiazines have been shown to inhibit this pathway, leading to decreased cancer cell viability.[12]

G phenothiazine Phenothiazine Derivatives pdk1 PDK1 phenothiazine->pdk1 akt Akt pdk1->akt proliferation Cell Proliferation & Survival akt->proliferation

Caption: Inhibition of the PDK1/Akt signaling pathway by phenothiazine derivatives.

MAPK/ERK Signaling Pathway Modulation

The MAPK/ERK pathway is another critical signaling cascade involved in cell growth and differentiation. Modulation of this pathway by phenothiazine derivatives can contribute to their anticancer effects.[14][15]

G growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation transcription->proliferation phenothiazine Phenothiazine Derivatives phenothiazine->raf Modulation

Caption: Modulation of the MAPK/ERK signaling pathway by phenothiazine derivatives.

Conclusion

The synthesis and screening of novel phenothiazine derivatives represent a viable strategy for the discovery of new anticancer agents. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new compounds in this promising class. Further investigation into the structure-activity relationships and the precise molecular targets of these derivatives will be crucial for the development of clinically effective cancer therapies.

References

Application Notes and Protocols: Antimicrobial and Anthelmintic Activity of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and anthelmintic properties of phenothiazine derivatives. This document includes quantitative data on their activity, detailed experimental protocols for in vitro assessment, and diagrams illustrating their proposed mechanisms of action.

Introduction

Phenothiazines, a class of heterocyclic compounds, are well-established as antipsychotic medications.[1] However, a growing body of evidence demonstrates their significant potential as antimicrobial and anthelmintic agents.[2][3] Their broad-spectrum activity extends to bacteria, fungi, protozoa, and parasitic worms, including multidrug-resistant strains, making them attractive candidates for drug repurposing and the development of new therapeutic agents.[4][5][6] This document serves as a practical guide for researchers investigating these properties.

Antimicrobial Activity of Phenothiazine Derivatives

Phenothiazine derivatives have demonstrated notable activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[7][8][9][10] Several derivatives, including chlorpromazine, thioridazine, trifluoperazine, and promethazine, have been extensively studied.[7][11]

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected phenothiazine derivatives against various microorganisms.

Table 1: Antibacterial Activity of Phenothiazine Derivatives (MIC/MBC in µg/mL)

Phenothiazine DerivativeStaphylococcus aureus (MRSA)Acinetobacter baumannii (MDR)Escherichia coliReference(s)
Chlorpromazine 8 - 256 (MIC)50 - 600 (MIC)25 - 100 (MIC)[9][11][12]
-100 - 2500 (MBC)-[11]
Thioridazine 4 - 256 (MIC)50 - 600 (MIC)-[11][12]
-100 - 2500 (MBC)-[11]
Trifluoperazine -50 - 600 (MIC)25 - 100 (MIC)[7][11]
-100 - 2500 (MBC)-[11]
Promethazine -50 - 600 (MIC)-[11]
-100 - 2500 (MBC)-[11]
Fluphenazine --25 - 100 (MIC)[7]

MDR: Multidrug-Resistant; MRSA: Methicillin-Resistant Staphylococcus aureus

Table 2: Antifungal Activity of Phenothiazine Derivatives (MIC in µg/mL)

Phenothiazine DerivativeCandida albicansCryptococcus neoformansAspergillus fumigatusReference(s)
CWHM-974 (Fluphenazine analog) 4 - 848[10]
N-haloacetyl phenothiazines Comparable to fluconazoleComparable to fluconazoleComparable to fluconazole[13]
Mechanism of Antimicrobial Action

The antimicrobial effects of phenothiazines are multifaceted. Key mechanisms include the inhibition of bacterial efflux pumps, disruption of the proton motive force, and the generation of reactive oxygen species (ROS).[5][11][14][15]

Many bacteria develop drug resistance by actively pumping antibiotics out of the cell via efflux pumps. Phenothiazines can inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[5][14][16] This inhibition is thought to occur through direct interaction with the pump and by disrupting the proton gradient that powers them.[5][14]

Efflux_Pump_Inhibition cluster_membrane Bacterial Cell Membrane EffluxPump Efflux Pump Antibiotic_out Antibiotic (extracellular) EffluxPump->Antibiotic_out Expulsion Antibiotic_in Antibiotic (intracellular) Antibiotic_out->Antibiotic_in Diffusion Antibiotic_in->EffluxPump Phenothiazine Phenothiazine Derivative Phenothiazine->Inhibition PMF Proton Motive Force Phenothiazine->PMF Disrupts Inhibition->EffluxPump PMF->EffluxPump Powers

Mechanism of Phenothiazine Efflux Pump Inhibition.

Chlorpromazine and other derivatives can induce the production of ROS, such as superoxide radicals, leading to oxidative stress.[11][15] This results in damage to vital cellular components like DNA, lipids, and proteins, ultimately causing bacterial cell death.[11][17]

ROS_Generation Phenothiazine Phenothiazine Derivative CellularRespiration Cellular Respiration Phenothiazine->CellularRespiration Interferes with ROS Reactive Oxygen Species (ROS) CellularRespiration->ROS Increases OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage DNA, Lipid, Protein Damage OxidativeStress->CellDamage CellDeath Cell Death CellDamage->CellDeath

Phenothiazine-Induced Reactive Oxygen Species Production.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

  • 96-well microtiter plates (U- or V-bottom)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland

  • Phenothiazine derivative stock solution

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator (35-37°C)

  • ELISA plate reader (optional)

  • Prepare Phenothiazine Dilutions:

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the phenothiazine stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution well. The 12th column will serve as a sterility control (broth only).

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in broth to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculate the Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • One row should be dedicated as a positive growth control (inoculum in broth without the drug).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of the phenothiazine derivative that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader to measure optical density.

MIC_Workflow Start Start PrepareDilutions Prepare 2-fold serial dilutions of Phenothiazine in 96-well plate Start->PrepareDilutions PrepareInoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->PrepareInoculum InoculatePlate Inoculate plate with diluted bacteria PrepareDilutions->InoculatePlate DiluteInoculum Dilute inoculum in broth PrepareInoculum->DiluteInoculum DiluteInoculum->InoculatePlate Incubate Incubate plate at 37°C for 16-20h InoculatePlate->Incubate ReadResults Visually inspect for growth or measure OD600 Incubate->ReadResults DetermineMIC Determine MIC value (lowest concentration with no growth) ReadResults->DetermineMIC End End DetermineMIC->End

Workflow for MIC Determination by Broth Microdilution.

Anthelmintic Activity of Phenothiazine Derivatives

Phenothiazine was one of the first synthetic organic compounds widely used as an anthelmintic in veterinary medicine.[13] Its derivatives continue to be investigated for their activity against various parasitic helminths.

Quantitative Anthelmintic Data

The following table provides data on the efficacy of phenothiazine against common gastrointestinal nematodes in sheep.

Table 3: Anthelmintic Efficacy of Phenothiazine Against Sheep Nematodes

Nematode SpeciesDosing RegimenEfficacyReference(s)
Haemonchus contortus Low-dose daily (0.25 g/day )Complete inhibition of larval production[18]
Trichostrongylus colubriformis Low-dose daily (0.5 g/day )Reduced worm establishment[19]
Ostertagia spp. Low-dose daily (0.5 g/day )Reduced worm establishment (resistant strains)[19]
Mechanism of Anthelmintic Action

The primary anthelmintic mechanism of action for many compounds involves interference with the neuromuscular coordination of the parasite, leading to paralysis and subsequent expulsion from the host.[20][21][22] While the exact molecular target for phenothiazines is not fully elucidated, it is believed to disrupt neurotransmission. Another proposed mechanism involves the formation of semiquinone free radicals, which can be toxic to the parasite.[23]

Anthelmintic_Mechanism Phenothiazine Phenothiazine Derivative NeuromuscularJunction Parasite Neuromuscular Junction Phenothiazine->NeuromuscularJunction Acts on Neurotransmission Disrupted Neurotransmission NeuromuscularJunction->Neurotransmission Paralysis Paralysis (Spastic or Flaccid) Neurotransmission->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Proposed Neuromuscular Mechanism of Anthelmintic Action.
Experimental Protocol: Adult Worm Mortality Assay

This in vitro assay is commonly used to screen for the anthelmintic activity of compounds using adult helminths.

  • Adult worms (e.g., Haemonchus contortus collected from abattoirs, or model organisms like Pheretima posthuma - earthworms)

  • Petri dishes or multi-well plates

  • Phosphate-buffered saline (PBS) or other suitable medium

  • Phenothiazine derivative stock solution

  • Positive control (e.g., Levamisole, Albendazole)

  • Negative control (solvent vehicle, e.g., DMSO in PBS)

  • Dissecting microscope

  • Incubator (37°C)

  • Worm Collection and Preparation:

    • Collect adult worms from a suitable source.

    • Wash the worms thoroughly with PBS at 37°C to remove any debris.

    • Acclimatize the worms in fresh PBS for a short period before starting the assay.

  • Assay Setup:

    • Prepare serial dilutions of the phenothiazine derivative in PBS in petri dishes or wells.

    • Prepare positive and negative control dishes/wells.

    • Carefully transfer a set number of viable, motile worms (e.g., 5-10) into each dish/well.

  • Incubation and Observation:

    • Incubate the plates at 37°C.

    • Observe the worms under a dissecting microscope at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Record the time to paralysis (loss of spontaneous motility) and death. Death can be confirmed by lack of movement upon gentle prodding or transfer to warm water (50°C).[24]

  • Data Analysis:

    • Calculate the percentage of mortality at each concentration and time point.

    • The results can be used to determine the lethal concentration (e.g., LC₅₀) of the compound.

AWM_Workflow Start Start CollectWorms Collect and wash adult worms Start->CollectWorms PrepareSolutions Prepare test, positive, and negative control solutions Start->PrepareSolutions AddWorms Add worms to solutions in petri dishes CollectWorms->AddWorms PrepareSolutions->AddWorms Incubate Incubate at 37°C AddWorms->Incubate Observe Observe motility at set time points Incubate->Observe RecordData Record time of paralysis and death Observe->RecordData Analyze Calculate mortality rates and LC₅₀ RecordData->Analyze End End Analyze->End

Workflow for the Adult Worm Mortality Assay.

Conclusion

Phenothiazine derivatives represent a promising class of compounds with significant antimicrobial and anthelmintic activities. Their multifaceted mechanisms of action, including the ability to overcome drug resistance, make them valuable subjects for further research and development. The protocols and data presented in these notes provide a foundation for researchers to explore the full therapeutic potential of these versatile molecules.

References

Application Notes and Protocols for Cholinesterase Modulators Derived from 3-Chloro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of cholinesterase modulators derived from the 3-Chloro-10H-phenothiazine scaffold. This document includes detailed synthetic protocols, quantitative data on enzyme inhibition, and visualizations of experimental workflows and mechanisms of action. The information is intended to guide researchers in the synthesis, evaluation, and optimization of this class of compounds for potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Introduction

Phenothiazine derivatives have a long history in medicine, initially recognized for their antipsychotic properties.[1] More recently, their potential as cholinesterase inhibitors has garnered significant interest, as inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2] The 3-chloro substitution on the phenothiazine ring is a critical feature that influences the biological activity of these compounds.[3][4] This document outlines the synthetic routes to novel this compound derivatives and the methodologies for assessing their cholinesterase inhibitory potential.

Synthesis of this compound Derivatives

The synthesis of cholinesterase modulators from this compound typically involves N-alkylation or N-acylation at the 10-position of the phenothiazine core. A common strategy is to introduce a linker that can be further functionalized with various amine-containing moieties.

General Synthetic Scheme

A versatile synthetic route involves the initial acylation of this compound with a haloacetyl chloride, followed by substitution with a desired amine.

Synthetic_Scheme This compound This compound Intermediate N-(Chloroacetyl)-3-chloro-10H-phenothiazine This compound->Intermediate Chloroacetyl chloride, Triethylamine, Dry Benzene, Reflux Final_Product N-Substituted-aminoacetyl-3-chloro-10H-phenothiazine Intermediate->Final_Product Amine (R-NH2), K2CO3, THF, Reflux

Caption: General synthetic pathway for N-substituted this compound derivatives.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of N-(Chloroacetyl)-3-chloro-10H-phenothiazine (Intermediate)

This protocol is adapted from a general procedure for the N-acylation of phenothiazines.[5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) in dry benzene.

  • Addition of Reagents: Add triethylamine (a few drops) as a catalyst. To this solution, add chloroacetyl chloride (1.1 eq.) dropwise with continuous stirring.

  • Reflux: Reflux the reaction mixture on a water bath for approximately 7 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, distill off the solvent. Wash the resulting residue with water to remove any acidic impurities.

  • Purification: Dissolve the solid residue in hot ethanol and then precipitate it by adding water. Filter the solid product and recrystallize from ethanol to obtain pure N-(Chloroacetyl)-3-chloro-10H-phenothiazine.

Protocol 2.2.2: Synthesis of N-Substituted-aminoacetyl-3-chloro-10H-phenothiazine Derivatives (Final Products)

This protocol is a general method for the synthesis of aliphatic amine-substituted phenothiazine 10-carboxamides.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the N-(Chloroacetyl)-3-chloro-10H-phenothiazine intermediate (1 eq.) in tetrahydrofuran (THF).

  • Addition of Reagents: To this solution, add the desired aliphatic or aromatic amine (1.2 eq.) and potassium carbonate (K2CO3) as a base.

  • Reflux: Heat the mixture under reflux until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified using column chromatography to yield the final N-substituted-aminoacetyl-3-chloro-10H-phenothiazine derivative.

Cholinesterase Inhibition Assays

The inhibitory activity of the synthesized compounds against AChE and BChE is determined using a modification of the Ellman's spectrophotometric method. This assay measures the activity of the cholinesterase enzyme by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Experimental Workflow

The overall process from compound synthesis to biological evaluation follows a structured workflow.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start This compound Synthesis N-Acylation & N-Alkylation Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Assay Cholinesterase Inhibition Assay (Ellman's Method) Characterization->Assay Screening of Synthesized Compounds Data_Collection IC50 Determination Assay->Data_Collection SAR Structure-Activity Relationship Analysis Data_Collection->SAR Mechanism_of_Action ACh_release Acetylcholine (ACh) Released into Synapse AChE_BChE AChE & BChE ACh_release->AChE_BChE Hydrolysis ACh Hydrolysis to Choline & Acetate AChE_BChE->Hydrolysis Inhibition Inhibition of ACh Hydrolysis AChE_BChE->Inhibition Inhibitor This compound Derivative Binding Reversible Binding to Active Site of AChE/BChE Inhibitor->Binding Binding->AChE_BChE ACh_increase Increased ACh in Synaptic Cleft Inhibition->ACh_increase Cholinergic_transmission Enhanced Cholinergic Neurotransmission ACh_increase->Cholinergic_transmission

References

Synthesis of 3-chloro-10H-phenothiazine 5,5-dioxide Sulfones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-chloro-10H-phenothiazine 5,5-dioxide, a sulfone derivative of phenothiazine. Phenothiazine and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The oxidation of the sulfur atom in the phenothiazine ring to a sulfone can significantly alter the molecule's electronic properties and biological activity, making this a key transformation in the development of new therapeutic agents.

Introduction

Phenothiazine sulfones are typically synthesized by the oxidation of the corresponding phenothiazine precursor. This protocol focuses on the preparation of this compound 5,5-dioxide, a compound with potential applications in various areas of drug discovery. The synthesis involves a two-step process: the formation of the 3-chlorophenothiazine precursor, followed by its oxidation to the desired sulfone. The Smiles rearrangement is a common and effective method for the synthesis of the 3-chlorophenothiazine starting material.[1][2] The subsequent oxidation is most effectively achieved using hydrogen peroxide in glacial acetic acid, which selectively oxidizes the sulfide to a sulfone.[1]

Synthesis Pathway

The overall synthesis pathway involves two main steps:

  • Synthesis of this compound: This precursor can be synthesized via the Smiles rearrangement of a suitably substituted diphenyl sulfide.[1][2]

  • Oxidation to this compound 5,5-dioxide: The sulfide in the phenothiazine ring is oxidized to a sulfone using an oxidizing agent.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation 2-Amino-5-chlorobenzenethiol 2-Amino-5-chlorobenzenethiol This compound This compound 2-Amino-5-chlorobenzenethiol->this compound Smiles Rearrangement Halonitrobenzene Halonitrobenzene Halonitrobenzene->this compound 3-chloro-10H-phenothiazine_2 This compound 3-chloro-10H-phenothiazine_5_5-dioxide This compound 5,5-dioxide 3-chloro-10H-phenothiazine_2->3-chloro-10H-phenothiazine_5_5-dioxide Oxidation

A high-level overview of the synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound via Smiles Rearrangement

This protocol is based on established methods for the synthesis of substituted phenothiazines.[1][2]

Materials:

  • 2-Amino-5-chlorobenzenethiol

  • A suitable halonitrobenzene (e.g., 2,4-dinitrochlorobenzene)

  • Ethanol

  • Sodium hydroxide

  • Formic acid (90%) (if required for formylation)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chlorobenzenethiol (1 equivalent) and sodium hydroxide (1 equivalent) in ethanol.

  • To this solution, add the halonitrobenzene (1 equivalent) in ethanol.

  • The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • If the direct Smiles rearrangement does not occur, the intermediate 2-amino-2'-nitrodiphenylsulfide is isolated.

  • The isolated diphenylsulfide is then formylated using 90% formic acid to yield the 2-formamido-2'-nitrodiphenylsulfide.

  • This formylated intermediate is then subjected to the Smiles rearrangement, typically by heating in the presence of a base, to yield this compound.

  • Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of this compound 5,5-dioxide

This protocol is adapted from general procedures for the oxidation of phenothiazines.[1]

Materials:

  • This compound

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • To this solution, add 30% hydrogen peroxide (a molar excess, typically 2-3 equivalents) dropwise while stirring.

  • After the addition is complete, the reaction mixture is heated under reflux. The reaction progress is monitored by TLC.

  • Once the starting material is consumed, the reaction mixture is cooled to room temperature.

  • The product is precipitated by pouring the reaction mixture into a beaker of cold water.

  • The solid precipitate is collected by filtration, washed thoroughly with water to remove any remaining acetic acid and hydrogen peroxide.

  • The crude this compound 5,5-dioxide is then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetone.

Experimental_Workflow cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Oxidation to Sulfone A Reactants: 2-Amino-5-chlorobenzenethiol Halonitrobenzene B Smiles Rearrangement A->B C Purification B->C D This compound C->D E Reactants: This compound 30% H₂O₂ Glacial Acetic Acid D->E F Oxidation (Reflux) E->F G Precipitation & Filtration F->G H Purification (Recrystallization) G->H I This compound 5,5-dioxide H->I

A flowchart of the experimental workflow.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the final product. Note that specific quantitative data for this compound 5,5-dioxide, such as yield and melting point, are not widely reported in the literature and may vary depending on the specific reaction conditions and purity of the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compoundC₁₂H₈ClNS233.72SolidNot Reported
This compound 5,5-dioxideC₁₂H₈ClNO₂S265.71SolidNot Reported

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To determine the purity of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules. The formation of the sulfone can be confirmed by the appearance of strong absorption bands corresponding to the S=O stretching vibrations, typically in the regions of 1330-1310 cm⁻¹ and 1150-1120 cm⁻¹.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the structure of the molecules and confirm the successful synthesis.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times.

  • Phenothiazine derivatives may be toxic and should be handled with care.

  • Hydrogen peroxide is a strong oxidizing agent and should be handled with caution.

  • Glacial acetic acid is corrosive and should be handled with care.

By following these detailed protocols, researchers can successfully synthesize and characterize this compound 5,5-dioxide for further investigation in drug discovery and development programs.

References

Troubleshooting & Optimization

Navigating the Electrophilic Chlorination of the Phenothiazine Ring: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic chlorination of the phenothiazine ring. This critical reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds, most notably chlorpromazine. Achieving high yield and regioselectivity at the desired 2-position can be complex. This guide offers practical solutions and detailed protocols to overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the electrophilic chlorination of phenothiazine.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive chlorinating agent. 2. Insufficient reaction temperature. 3. Presence of moisture in the reaction setup.1. Use a fresh or properly stored bottle of the chlorinating agent (e.g., sulfuryl chloride). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple chlorinated products (low regioselectivity) 1. Reaction temperature is too high. 2. Incorrect choice of solvent. 3. Chlorinating agent is too reactive or used in excess.1. Lower the reaction temperature to favor the formation of the thermodynamically more stable 2-chloro isomer. 2. Use a non-polar or moderately polar aprotic solvent like chloroform, dichloromethane, or carbon disulfide. 3. Use a milder chlorinating agent or add the reactive agent dropwise and in slight stoichiometric excess.
Significant amount of over-chlorinated products (di-, tri-chlorinated) 1. Excess of chlorinating agent. 2. Prolonged reaction time.1. Carefully control the stoichiometry of the chlorinating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further chlorination.
Formation of dark, tarry byproducts 1. Oxidation of the phenothiazine ring. 2. Reaction temperature is excessively high.1. Degas the solvent and perform the reaction under an inert atmosphere. 2. Maintain a controlled and moderate reaction temperature.
Difficulty in purifying the 2-chlorophenothiazine product 1. Presence of isomeric byproducts with similar polarities. 2. Residual starting material.1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for efficient separation. 2. Recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) can help in removing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal chlorinating agent for achieving high regioselectivity at the 2-position of the phenothiazine ring?

A1: Sulfuryl chloride (SO₂Cl₂) is a commonly used and effective chlorinating agent for the selective monochlorination of phenothiazine at the 2-position. It offers a good balance of reactivity and selectivity, particularly when the reaction conditions are carefully controlled.

Q2: How does temperature affect the regioselectivity of the chlorination?

A2: Temperature plays a crucial role in determining the isomeric distribution of the chlorinated products. Lower temperatures generally favor the formation of the thermodynamically more stable 2-chloro isomer. Higher temperatures can lead to the formation of other isomers (e.g., 3-chloro and 4-chloro) and increase the likelihood of over-chlorination.

Q3: What are the most common side products in the electrophilic chlorination of phenothiazine?

A3: The most common side products include other monochlorinated isomers (1-, 3-, and 4-chlorophenothiazine), dichlorinated and trichlorinated phenothiazines, and the unreacted starting material. Oxidation of the sulfur atom in the phenothiazine ring can also occur, leading to the formation of sulfoxides.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will allow for the separation of the starting material, the desired 2-chlorophenothiazine, and various byproducts. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q5: What is a suitable work-up procedure for the reaction mixture?

A5: A typical work-up involves quenching the reaction by carefully adding water or a dilute solution of a reducing agent like sodium thiosulfate to destroy any excess chlorinating agent. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

Experimental Protocols

Synthesis of 2-Chlorophenothiazine using Sulfuryl Chloride

This protocol provides a general procedure for the laboratory-scale synthesis of 2-chlorophenothiazine.

Materials:

  • Phenothiazine

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenothiazine in anhydrous dichloromethane (or chloroform) under a nitrogen atmosphere. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Chlorinating Agent: While stirring vigorously, add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the phenothiazine solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution. Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol to yield pure 2-chlorophenothiazine.

Data Presentation

The following table summarizes typical yields for the chlorination of phenothiazine under different conditions. Please note that these values are illustrative and can vary based on the specific experimental setup and scale.

Chlorinating AgentSolventTemperature (°C)Molar Ratio (Agent:Phenothiazine)Typical Yield of 2-Chlorophenothiazine (%)
Sulfuryl Chloride (SO₂Cl₂)Dichloromethane0 - 51.05 : 175 - 85
N-Chlorosuccinimide (NCS)Acetic Acid251.1 : 160 - 70
Chlorine Gas (Cl₂)Carbon Tetrachloride01 : 150 - 65 (often with more side products)

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the electrophilic chlorination of the phenothiazine ring.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Phenothiazine in Anhydrous Solvent cool Cool to 0-5 °C start->cool add_reagent Add SO₂Cl₂ Dropwise cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench with NaHCO₃ Solution monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify end end purify->end Pure 2-Chlorophenothiazine

Caption: Experimental workflow for the synthesis of 2-chlorophenothiazine.

troubleshooting_tree decision decision problem problem solution solution start Reaction Outcome Analysis q1 Low Conversion? start->q1 q2 Poor Regioselectivity? q1->q2 No s1 Check Reagent Activity Increase Temperature Ensure Anhydrous Conditions q1->s1 Yes q3 Over-chlorination? q2->q3 No s2 Lower Reaction Temperature Optimize Solvent Control Reagent Addition q2->s2 Yes success success q3->success No s3 Reduce Molar Ratio of Chlorinating Agent Decrease Reaction Time q3->s3 Yes

Caption: Troubleshooting decision tree for phenothiazine chlorination.

Technical Support Center: Stability Studies of 3-Chloro-10H-phenothiazine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies of 3-Chloro-10H-phenothiazine in solution. The information provided is based on established principles of pharmaceutical stability testing and published data on phenothiazine derivatives. It is crucial to experimentally verify these recommendations for your specific laboratory conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on studies of related phenothiazine compounds, the primary degradation pathways for this compound in solution are expected to be oxidation and photodegradation.[1][2][3][4][5] Oxidation typically occurs at the sulfur atom, leading to the formation of the corresponding sulfoxide and, to a lesser extent, the sulfone.[4][6] Photodegradation can be complex, potentially involving dehalogenation, oxidation, and polymerization, especially upon exposure to UV light.[1][2][3][7]

Q2: What are the key factors that influence the stability of this compound solutions?

A2: The stability of this compound solutions is primarily influenced by:

  • pH: The rate of degradation of phenothiazines can be pH-dependent.

  • Light: Exposure to light, particularly UV radiation, can cause significant degradation.[1][2][3][5][7]

  • Temperature: Elevated temperatures will generally accelerate the rate of all degradation reactions.

  • Oxygen: The presence of oxygen is a critical factor for oxidative degradation.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidative degradation.

Q3: What analytical techniques are most suitable for stability studies of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for the separation and quantification of this compound and its degradation products.[8] Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of unknown degradants.[8]

Q4: What is a forced degradation study, and why is it necessary?

A4: A forced degradation or stress study involves intentionally degrading the drug substance under more severe conditions than accelerated stability testing (e.g., high heat, high humidity, strong acid/base, potent oxidizing agents, and intense light).[9][10][11] These studies are essential to:

  • Elucidate potential degradation pathways.[10]

  • Identify likely degradation products.

  • Develop and validate a stability-indicating analytical method that can resolve the drug from its degradants.[10][11]

Troubleshooting Guides

Issue Possible Causes Recommended Actions
Rapid loss of this compound in solution with no obvious precipitate. 1. Oxidation: The solution may be exposed to atmospheric oxygen, or the solvent may contain peroxides. 2. Photodegradation: The solution may be exposed to ambient or UV light.1. Degas solvents before use. Consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Protect solutions from light by using amber glassware or by wrapping containers in aluminum foil. Conduct experiments in a dark room or under yellow light if necessary.
Appearance of new peaks in the chromatogram during the stability study. 1. Degradation: These are likely degradation products. 2. Contamination: Impurities from the solvent, container, or handling.1. Use a stability-indicating HPLC method to track the appearance and growth of these peaks over time. Use LC-MS to identify the structure of the new compounds. 2. Analyze a blank (solvent without the drug) under the same conditions to rule out contamination.
Inconsistent or non-reproducible stability results. 1. Variable Storage Conditions: Inconsistent temperature, light exposure, or humidity. 2. Inconsistent Sample Preparation: Variations in concentration, pH, or solvent composition. 3. Analytical Method Variability: Issues with the HPLC system, column, or mobile phase.1. Use calibrated and validated stability chambers with tight control over environmental conditions. 2. Follow a strict, detailed standard operating procedure (SOP) for sample preparation. 3. Perform system suitability tests before each analytical run to ensure the performance of the HPLC system.
Mass balance is not achieved (sum of the assay of the parent drug and its degradation products is less than 95%). 1. Formation of non-chromophoric or volatile degradants. 2. Precipitation of the drug or degradants. 3. Adsorption to the container surface. 4. Inappropriate analytical method. 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector. 2. Visually inspect for precipitates and consider filtration and analysis of the precipitate. 3. Use silanized glassware or low-binding containers. 4. Ensure the HPLC method can elute all potential degradation products. Check for co-elution of peaks.

Experimental Protocols

The following are generalized protocols for forced degradation studies. The specific concentrations and durations should be adjusted based on the observed degradation, with a target of 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Acid and Base Hydrolysis
  • Objective: To assess the stability of this compound in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol or acetonitrile) if it has low aqueous solubility.

    • Dilute the stock solution with 0.1 M HCl to achieve the desired final concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with 0.1 M NaOH to achieve the same final concentration.

    • Prepare a control solution by diluting the stock solution with purified water.

    • Store the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Add hydrogen peroxide to the solution to achieve a final concentration of 3% H₂O₂.

    • Prepare a control solution without hydrogen peroxide.

    • Store the solutions at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze all samples by a stability-indicating HPLC method.

Thermal Degradation
  • Objective: To assess the effect of elevated temperature on the stability of this compound in solution.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Store the solution in a calibrated oven at an elevated temperature (e.g., 70°C), protected from light.

    • Prepare a control sample and store it at the recommended storage temperature (e.g., 2-8°C).

    • Withdraw aliquots from the stressed sample at specified time points (e.g., 0, 1, 3, 7 days).

    • Analyze all samples by a stability-indicating HPLC method.

Photostability Testing
  • Objective: To determine the sensitivity of this compound to light.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Prepare a control sample and keep it in the dark at the same temperature.

    • Analyze the exposed and control samples at a specified time point by a stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Expected Stability of this compound under Forced Degradation Conditions
Stress Condition Expected Stability Likely Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Potentially unstable over time.Hydrolysis products (specifics to be determined experimentally).
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Potentially unstable over time.Hydrolysis products (specifics to be determined experimentally).
Oxidative (e.g., 3% H₂O₂, RT) Likely to be unstable.This compound-5-sulfoxide, this compound-5,5-disulfone.
Thermal (e.g., 70°C in solution) Degradation rate will increase with temperature.Similar to other degradation pathways but at an accelerated rate.
Photolytic (ICH Q1B conditions) Likely to be unstable.Photodechlorination products, oxidized species, and potential polymers.[1][2][3][7]

Note: This table provides expected outcomes based on the general chemistry of phenothiazines. Actual results must be confirmed through experimentation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stress therm Thermal Stress (70°C) prep->therm Expose to Stress photo Photostability (ICH Q1B) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks data Quantify Degradation hplc->data pathway Elucidate Degradation Pathway lcms->pathway data->pathway method Validate Analytical Method pathway->method

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound sulfoxide This compound -5-sulfoxide parent->sulfoxide [O] dechloro Dechlorinated Products parent->dechloro hν (UV/Vis) photo_oxid Photo-oxidation Products parent->photo_oxid hν (UV/Vis) polymers Polymers parent->polymers hν (UV/Vis) sulfone This compound -5,5-disulfone sulfoxide->sulfone [O]

Caption: Likely degradation pathways of this compound.

References

Phenothiazine Synthesis: A Technical Support Center for Scalable Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of phenothiazine and its derivatives. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist you in overcoming common challenges encountered during process development and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up phenothiazine synthesis?

A1: The most prevalent challenges during the scale-up of phenothiazine synthesis include managing exothermic reactions, ensuring consistent product quality and yield, dealing with catalyst deactivation, handling and disposing of hazardous reagents and byproducts, and implementing effective purification strategies to remove impurities.[1] Each synthesis method presents its own unique set of scalability issues.

Q2: Which synthesis method for phenothiazine is most suitable for industrial scale production?

A2: The choice of synthesis method for industrial production depends on several factors, including cost of raw materials and catalysts, desired substitution patterns on the phenothiazine core, environmental considerations, and available equipment. While traditional methods like the reaction of diphenylamine with sulfur are cost-effective, they often suffer from harsh reaction conditions and low yields.[1] Modern methods like the Buchwald-Hartwig amination offer higher yields and milder conditions but may involve more expensive catalysts. A thorough process evaluation and cost-benefit analysis are crucial for selecting the optimal route for your specific needs.

Q3: How can I minimize the formation of byproducts during phenothiazine synthesis?

A3: Minimizing byproduct formation requires careful optimization of reaction parameters. Key strategies include:

  • Temperature Control: Maintaining a precise temperature profile is critical, as high temperatures can lead to side reactions and tar formation.

  • Stoichiometry: Accurate control of reactant ratios can prevent the formation of over-reacted or unreacted starting material-related impurities.

  • Catalyst and Ligand Selection: In catalytic reactions like the Buchwald-Hartwig amination, the choice of ligand and catalyst can significantly influence selectivity and minimize side reactions.

  • Inert Atmosphere: For air-sensitive reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of reactants and intermediates.

Q4: What are the key safety precautions to consider during large-scale phenothiazine synthesis?

A4: Safety is paramount during scale-up. Key precautions include:

  • Exothermic Reaction Management: Many phenothiazine synthesis reactions are exothermic. A robust cooling system and controlled addition of reagents are essential to prevent runaway reactions.[2]

  • Handling of Hazardous Materials: Reagents like sulfur chlorides and certain solvents are hazardous. Proper personal protective equipment (PPE), well-ventilated work areas, and established handling protocols are mandatory.

  • Byproduct Management: Toxic byproducts such as hydrogen sulfide may be generated. Appropriate scrubbing or capture systems should be in place.

  • Pressure Management: Some reactions may generate pressure. Reactors must be equipped with pressure relief systems.

Troubleshooting Guides

Buchwald-Hartwig Amination for Phenothiazine Synthesis

Problem: Low or inconsistent yields upon scale-up.

  • Q: My Buchwald-Hartwig reaction is sluggish or gives low yields when I move to a larger scale. What are the likely causes?

    • A: Several factors can contribute to this issue. Firstly, inadequate mixing on a larger scale can lead to localized concentration gradients and poor catalyst distribution. Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Secondly, catalyst deactivation can be more pronounced at scale. This can be due to impurities in the starting materials or solvent, or exposure to air. Consider using higher purity grade reagents and ensuring a strictly inert atmosphere. Finally, the surface area to volume ratio decreases on scale-up, which can affect heat transfer. Ensure your temperature control system is robust enough to maintain the optimal reaction temperature.

Problem: Catalyst deactivation.

  • Q: I suspect my palladium catalyst is deactivating. What are the common causes and how can I prevent it?

    • A: Catalyst deactivation in Buchwald-Hartwig amination can be caused by several factors. Sulfur-containing impurities in the starting materials can poison the palladium catalyst. It is crucial to use high-purity reagents. The choice of base is also critical; using too strong a base or one that is not sufficiently soluble can lead to catalyst degradation. The ligand can also degrade at elevated temperatures, so ensure the reaction temperature is carefully controlled. To prevent deactivation, consider using a pre-catalyst that is more stable and ensure rigorous exclusion of oxygen from the reaction.

Problem: Difficulty in removing the palladium catalyst from the final product.

  • Q: How can I effectively remove the residual palladium catalyst from my phenothiazine product at an industrial scale?

    • A: Removing residual palladium to meet regulatory requirements (typically <10 ppm for active pharmaceutical ingredients) is a critical step. Common methods include:

      • Carbon Treatment: Activated carbon is widely used to adsorb palladium residues. The efficiency depends on the type of carbon, solvent, temperature, and treatment time.

      • Scavenger Resins: Functionalized polymers or silica with thiol or other palladium-binding groups can be very effective.

      • Extraction: Aqueous washes with reagents that can complex with palladium, such as thiourea or L-cysteine, can be employed.

      • Crystallization: Often, a well-designed crystallization process can significantly reduce the levels of palladium in the final product.

Ullmann Condensation for Phenothiazine Synthesis

Problem: Harsh reaction conditions and low yields.

  • Q: The traditional Ullmann condensation requires high temperatures and gives me low yields. How can I improve this?

    • A: The classic Ullmann reaction is notorious for its harsh conditions.[1] To improve yields and reduce the required temperature, consider the following:

      • Ligand-Assisted Ullmann Reaction: The use of ligands such as 1,10-phenanthroline or various amino acids can significantly accelerate the reaction and allow for lower reaction temperatures.

      • Catalyst Source: Instead of copper powder, using copper(I) salts like CuI or CuBr can be more effective.

      • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically used. The choice of solvent can impact the solubility of the reactants and the reaction rate.

      • Base Selection: The choice of base (e.g., K2CO3, Cs2CO3) is crucial and needs to be optimized for your specific substrates.

Problem: Tar formation and purification challenges.

  • Q: I am observing significant tar formation at the high temperatures required for the Ullmann condensation, making purification difficult. What can I do?

    • A: Tar formation is a common issue in high-temperature reactions. To mitigate this:

      • Lower Reaction Temperature: As mentioned above, using a ligand-assisted protocol can allow for a reduction in the reaction temperature, which is the most effective way to reduce tar formation.

      • Controlled Heating: Ensure uniform heating of the reactor to avoid localized hotspots.

      • Purification Strategy: If tar formation is unavoidable, a multi-step purification process may be necessary. This could involve an initial filtration to remove solid byproducts, followed by column chromatography or a series of crystallizations from different solvent systems. Distillation under reduced pressure can also be an option for thermally stable phenothiazine derivatives.[3]

Smiles Rearrangement for Phenothiazine Synthesis

Problem: Formation of side products.

  • Q: When scaling up the Smiles rearrangement for my phenothiazine synthesis, I am observing an increase in side products. What are they and how can I minimize them?

    • A: In the Smiles rearrangement for phenothiazine synthesis, common side products can arise from competing nucleophilic substitution reactions or decomposition of the starting materials or intermediates. For example, if the reaction involves the displacement of a halide, hydrolysis of the halide can occur if water is present. To minimize side products, ensure all reagents and solvents are anhydrous. The choice of base and reaction temperature is also critical and should be carefully optimized to favor the intramolecular rearrangement over intermolecular side reactions.

Problem: Incomplete reaction.

  • Q: My Smiles rearrangement is not going to completion, even after extended reaction times. What could be the issue?

    • A: Incomplete reaction in a Smiles rearrangement can be due to several factors. The electron-withdrawing nature of the activating group is crucial for the reaction to proceed efficiently. If the activating group is not sufficiently electron-withdrawing, the reaction will be slow or may not occur at all. The base used must be strong enough to deprotonate the nucleophile but not so strong as to cause decomposition. The solvent also plays a key role; a polar aprotic solvent is typically preferred to facilitate the rearrangement. If the reaction is still incomplete, you may need to reconsider the design of your starting materials to include a more effective activating group.

Data Presentation

Table 1: Comparison of Common Phenothiazine Synthesis Methods (at Scale)

Synthesis MethodTypical Yield Range (%)Operating Temperature (°C)CatalystKey AdvantagesKey Disadvantages
Traditional (Diphenylamine + Sulfur) 40 - 60180 - 250Iodine or AlCl3Low-cost raw materialsHarsh conditions, low yield, significant byproducts
Ullmann Condensation 50 - 80150 - 220Copper-basedModerate to good yieldsHigh temperatures, requires stoichiometric copper in older methods
Buchwald-Hartwig Amination 70 - 9580 - 120Palladium-basedHigh yields, mild conditions, good functional group toleranceExpensive catalyst, catalyst removal can be challenging
Smiles Rearrangement 60 - 8525 - 100Base-mediatedIntramolecular reaction, can be efficientSubstrate scope can be limited by electronic requirements

Experimental Protocols

Scaled-Up Buchwald-Hartwig Amination for N-Aryl Phenothiazine

This protocol describes a general procedure for the synthesis of an N-aryl phenothiazine derivative on a multi-gram scale.

Materials:

  • Phenothiazine (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.01 - 0.05 eq)

  • Xantphos (0.015 - 0.075 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene (anhydrous)

Procedure:

  • To a dry, inerted reactor, add phenothiazine, aryl bromide, and sodium tert-butoxide.

  • In a separate dry, inerted flask, prepare the catalyst solution by dissolving Pd(OAc)2 and Xantphos in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reactor.

  • Add the remaining anhydrous toluene to the reactor to achieve the desired concentration.

  • Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete in 8-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

Purification of Crude Phenothiazine by Distillation

This protocol describes a method for purifying crude phenothiazine obtained from the traditional synthesis.[3]

Materials:

  • Crude Phenothiazine

  • Silicon Dioxide (optional, as a distillation aid)

Procedure:

  • Mix the crude phenothiazine with a small amount of silicon dioxide (e.g., 1-5% by weight).[3]

  • Heat the mixture in a distillation apparatus under vacuum.[3]

  • The temperature should be gradually increased to around 300-350 °C.[3]

  • Collect the distilled phenothiazine as a yellow to greenish-yellow solid.

  • The purified phenothiazine should have a melting point close to 185 °C.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reactor Preparation cluster_reagents Reagent Charging cluster_catalyst Catalyst Preparation & Addition cluster_reaction Reaction cluster_workup Workup & Purification A Dry and Inert Reactor B Add Phenothiazine, Aryl Bromide, NaOtBu A->B Charge Reagents D Add Catalyst Solution to Reactor B->D Add Catalyst C Prepare Pd(OAc)2/ Xantphos Solution C->D E Heat to 100-110°C under N2 D->E Start Reaction F Monitor by HPLC/TLC E->F During Reaction G Cool and Quench with Water F->G Reaction Complete H Extraction & Washing G->H I Drying & Concentration H->I J Purification (Chromatography/ Crystallization) I->J

Caption: Workflow for Scaled-Up Buchwald-Hartwig Amination.

Ullmann_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P Low Yield in Ullmann Condensation C1 Harsh Reaction Conditions (High Temperature) P->C1 C2 Inactive Catalyst Species P->C2 C3 Poor Substrate Solubility P->C3 S1 Use Ligand-Assisted Protocol (e.g., 1,10-phenanthroline) C1->S1 Mitigates S4 Optimize Base (e.g., K2CO3, Cs2CO3) C1->S4 Can Influence S2 Use Cu(I) Salt (e.g., CuI) instead of Cu powder C2->S2 Improves S3 Optimize Solvent (e.g., DMF, DMAc, NMP) C3->S3 Improves

Caption: Troubleshooting Logic for Low Yield in Ullmann Condensation.

References

Technical Support Center: Optimization of Reaction Parameters for Phenothiazine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phenothiazine derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for phenothiazine derivatization?

A1: The most common methods for modifying the phenothiazine scaffold include N-alkylation, N-acylation, N-phosphorylation, and halogenation. These reactions target the nitrogen atom of the central thiazine ring or the aromatic rings. N-alkylation and N-acylation introduce side chains that can significantly modulate the pharmacological properties of the resulting derivatives.

Q2: I am getting a low yield in my N-alkylation reaction. What are the potential causes and solutions?

A2: Low yields in N-alkylation of phenothiazines can stem from several factors:

  • Reaction Conditions: High temperatures when using solvents like DMF can lead to decomposition. Consider using microwave-assisted synthesis, which can improve yields and significantly reduce reaction times.

  • Base Solubility: The choice and solubility of the base are crucial. If using potassium carbonate, its low solubility might be an issue. Cesium carbonate can be a more soluble alternative.

  • Nature of the Alkyl Halide: The reactivity of the alkyl halide (iodide > bromide > chloride) will influence the reaction rate and efficiency.

  • Work-up Procedure: Ensure proper work-up to avoid loss of product. This includes appropriate extraction and purification steps.

Q3: My phenothiazine derivative is unstable. How can I improve its stability?

A3: The stability of phenothiazine derivatives can be influenced by pH and exposure to oxidizing agents. The cation radical of phenothiazines can be an intermediate in their metabolism to sulfoxides and hydroxylated derivatives, indicating a potential degradation pathway. The stability of phenothiazine solutions is affected by the pH, with different derivatives showing maximum stability at different pH values. To enhance stability, consider the following:

  • Optimize the pH of the formulation or storage solution.

  • Protect the compound from light and air to minimize photo-oxidation and reaction with atmospheric oxygen.

  • Use antioxidants in the formulation.

Q4: I am observing unexpected side products in my reaction. What are they likely to be and how can I avoid them?

A4: Common side products in phenothiazine derivatization include:

  • Sulfoxides and Hydroxylated Derivatives: These can form through oxidation of the phenothiazine core. Minimizing exposure to oxidizing agents and performing reactions under an inert atmosphere (e.g., argon) can reduce the formation of these byproducts.

  • N-ethylated Phenothiazine: This has been observed as a byproduct in N-phosphorylation reactions. Optimizing the reaction conditions, such as the choice of base and solvent, can help to minimize this side reaction.

  • Polyalkylation: In Friedel-Crafts alkylation, polyalkylation can be an issue. Using Friedel-Crafts acylation followed by reduction is a common strategy to achieve mono-substitution.

Q5: How can I achieve better regioselectivity in the halogenation of phenothiazine?

A5: Achieving precise functionalization at specific positions on the highly reactive phenothiazine core is a significant challenge that can lead to competing side reactions. The regioselectivity of electrophilic substitution reactions like halogenation is influenced by the electronic properties of the phenothiazine ring and the reaction conditions. To improve regioselectivity:

  • Carefully select the halogenating agent and catalyst.

  • Control the reaction temperature and time to favor the desired isomer.

  • Computational methods, such as calculating the activation energy for halogenation at different positions, can help predict the most likely site of reaction.

Troubleshooting Guides

Guide 1: Low Yield in N-Alkylation

This guide provides a step-by-step approach to troubleshooting low yields in the N-alkylation of phenothiazines.

Symptoms:

  • Low isolated yield of the desired N-alkylated product.

  • Presence of a significant amount of unreacted starting material.

  • Formation of multiple products observed by TLC or LC-MS.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Deprotonation The base may not be strong enough or sufficiently soluble. Switch to a stronger or more soluble base (e.g., NaH, Cs2CO3).
Poor Reactivity of Alkyl Halide If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.
Solvent Decomposition High reaction temperatures with DMF can lead to its decomposition and the formation of byproducts. Consider a lower reaction temperature or a different solvent. Microwave-assisted synthesis can often provide the necessary energy at lower bulk temperatures and shorter reaction times.
Side Reactions Oxidation of the phenothiazine core can occur. Perform the reaction under an inert atmosphere (e.g., argon).
Product Loss During Work-up Review your extraction and purification protocol. Ensure the pH is appropriate to keep your product in the organic phase during extraction.
Guide 2: Formation of Impurities

This guide addresses the common issue of impurity formation during phenothiazine derivatization.

Symptoms:

  • Multiple spots on TLC analysis of the crude reaction mixture.

  • Unexpected peaks in LC-MS or NMR spectra.

  • Difficulty in purifying the desired product.

Possible Impurities and Mitigation Strategies:

ImpurityFormation PathwayMitigation Strategy
Phenothiazine Sulfoxide Oxidation of the sulfur atom in the phenothiazine ring.Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. Avoid strong oxidizing agents unless intended.
Hydroxylated Phenothiazines Reaction with nucleophiles, potentially from the solvent or impurities.Use dry, high-purity solvents. Control the reaction temperature to minimize side reactions.
Over-alkylated/acylated Products High reactivity of the phenothiazine nucleus.Use a milder acylating/alkylating agent. Control the stoichiometry of the reagents carefully. For mono-alkylation, consider Friedel-Crafts acylation followed by reduction.
Unreacted Starting Materials Incomplete reaction.Increase reaction time or temperature moderately. Use a more reactive electrophile or a stronger base. Consider microwave irradiation to drive the reaction to completion.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on N-Phosphorylation and N-Ethylation Yields

DerivatizationBaseSolventHeating MethodYield (%)Reference
N-PhosphorylationNaHRefluxing DMFConventional52
N-PhosphorylationNaHRefluxing TolueneConventional15
N-EthylationK2CO3-Microwave80
N-EthylationNaHTolueneConventional5

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Phenothiazine

This protocol describes a general method for the N-alkylation of phenothiazine using an alkyl halide.

Materials:

  • 10H-Phenothiazine

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Base (e.g., NaH, K2CO3)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Argon or nitrogen for inert atmosphere

Procedure:

  • To a suspension of the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere, add 10H-phenothiazine (1 equivalent).

  • Stir the mixture at room temperature until the evolution of gas (if using NaH) ceases, indicating the formation of the phenothiazine anion.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Friedel-Crafts Acylation of Phenothiazine

This protocol outlines a general procedure for the Friedel-Crafts acylation of phenothiazine.

Materials:

  • Phenothiazine

  • Anhydrous dichloromethane (DCM)

  • Acyl chloride or anhydride

  • Lewis acid catalyst (e.g., AlCl3, FeCl3)

  • Argon or nitrogen for inert atmosphere

Procedure:

  • To a flask containing the Lewis acid (a stoichiometric amount is often required) and anhydrous DCM under an inert atmosphere, add the acyl chloride or anhydride.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of phenothiazine in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by carefully pouring the mixture over ice-cold water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start: Phenothiazine Derivatization reagents 1. Reagent Preparation (Phenothiazine, Solvent, Base/Catalyst) start->reagents reaction 2. Reaction Setup (Inert atmosphere, Temperature control) reagents->reaction derivatization 3. Derivatization Reaction (N-Alkylation, N-Acylation, etc.) reaction->derivatization monitoring 4. Reaction Monitoring (TLC, LC-MS) derivatization->monitoring workup 5. Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography, Recrystallization) workup->purification analysis 7. Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure Derivative analysis->end

Caption: A general experimental workflow for the derivatization of phenothiazine.

troubleshooting_workflow start Low Yield in Phenothiazine Derivatization check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Multiple Side Products Observed check_sm->side_products No increase_params Increase reaction time/temperature or use a more reactive reagent incomplete_rxn->increase_params end Improved Yield increase_params->end optimize_cond Optimize Reaction Conditions side_products->optimize_cond Yes workup_issue Product Loss During Work-up side_products->workup_issue No change_reagents Change solvent, base, or catalyst. Run under inert atmosphere. optimize_cond->change_reagents change_reagents->end optimize_workup Optimize extraction pH and purification method workup_issue->optimize_workup optimize_workup->end

Caption: A troubleshooting decision tree for addressing low reaction yields.

Troubleshooting low conversion rates in phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phenothiazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental procedures for the most common methods of phenothiazine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges that may arise during the synthesis of phenothiazine and its derivatives, leading to low conversion rates and yields.

Bernthsen Synthesis: Diphenylamine and Sulfur

The reaction of diphenylamine with sulfur, often catalyzed by iodine or aluminum chloride, is a classic method for preparing the phenothiazine core.[1] However, achieving high yields can be challenging.

Question: My Bernthsen synthesis of phenothiazine from diphenylamine and sulfur has a very low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the Bernthsen synthesis can stem from several factors, primarily incomplete reaction, and the formation of side products. Here’s a breakdown of potential issues and their solutions:

  • Inadequate Temperature Control: The reaction temperature is critical. The mixture of diphenylamine and sulfur needs to be heated to a temperature high enough to initiate the reaction, typically between 140-160°C.[2][3] If the temperature is too low, the reaction will be slow and incomplete. Conversely, excessively high temperatures can lead to the formation of tarry by-products, significantly reducing the yield of the desired phenothiazine.[4]

    • Troubleshooting:

      • Carefully monitor and control the reaction temperature using a thermostat-controlled heating mantle or an oil bath.

      • Start at the lower end of the recommended temperature range (around 140°C) and gradually increase it once the initial evolution of hydrogen sulfide moderates.[2][3]

  • Suboptimal Reagent Ratio: The stoichiometry of diphenylamine to sulfur is important. While the theoretical molar ratio is 1:2, using a slight excess of diphenylamine (10-50%) can help to minimize the formation of tarry by-products and improve the yield of phenothiazine.[4]

    • Troubleshooting:

      • Experiment with varying the diphenylamine to sulfur ratio to find the optimal conditions for your specific setup. A 15-40% excess of diphenylamine is often a good starting point.[4]

  • Inefficient Mixing: As the reaction proceeds, the viscosity of the mixture can increase, leading to poor heat transfer and localized overheating. This can promote the formation of undesirable side products.

    • Troubleshooting:

      • Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature.

  • Improper Work-up and Purification: Significant loss of product can occur during the work-up and purification stages. Phenothiazine can be difficult to purify from the crude reaction mixture.

    • Troubleshooting:

      • After cooling, the solidified melt should be ground into a fine powder to ensure efficient extraction.[2][3]

      • Sequential extraction with hot water and then a suitable organic solvent (e.g., ethanol, toluene) is crucial for removing impurities.[2][3]

      • Recrystallization from a suitable solvent, such as ethanol or acetic acid, is often necessary to obtain pure phenothiazine.[1][2]

Table 1: Effect of Reagent Ratio on Phenothiazine Yield in Bernthsen Synthesis

Diphenylamine (molar eq.)Sulfur (molar eq.)CatalystTemperature (°C)Reported Yield (%)Reference
12Anhydrous AlCl₃140-160Up to 93[2]
1.1 - 1.52Iodine or AlCl₃160-200Improved yields[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful modern method for forming C-N bonds, and it is widely used in the synthesis of N-substituted phenothiazines.[5][6] Low conversion rates in this reaction are often linked to the catalyst system, reaction conditions, and substrate reactivity.

Question: I am experiencing low conversion in my Buchwald-Hartwig synthesis of an N-arylphenothiazine. How can I troubleshoot this?

Answer:

Low conversion in a Buchwald-Hartwig amination for phenothiazine synthesis can be attributed to several factors related to the catalyst, base, solvent, and temperature.

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for the success of the reaction. The ligand's steric bulk and electronic properties significantly influence the catalytic activity.[5]

    • Troubleshooting:

      • Ligand Screening: Experiment with a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos, as these are known to be effective for C-N bond formation.[7] For coupling with secondary amines, RuPhos has shown good results.[8] Bidentate ligands like BINAP and DPPF can also be effective and may prevent the formation of inactive palladium dimers.[5]

      • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, using a pre-catalyst that readily forms the active Pd(0) species can sometimes improve results.[9]

  • Base Selection and Strength: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[10] The choice of base can be highly context-dependent.[10]

    • Troubleshooting:

      • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often effective.[9]

      • For base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher reaction temperatures.[9]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and yield.

    • Troubleshooting:

      • Aprotic solvents like toluene, dioxane, or THF are generally used. Toluene is often a good starting point. The choice of solvent can sometimes depend on the specific ligand and base being used.[11]

  • Reaction Temperature: The reaction temperature needs to be sufficient to drive the catalytic cycle but not so high as to cause catalyst decomposition or side reactions.

    • Troubleshooting:

      • Typical temperatures for Buchwald-Hartwig reactions are in the range of 80-110°C.[9][12] If you are experiencing low conversion, a modest increase in temperature may be beneficial. However, for thermally sensitive substrates, optimizing the catalyst and ligand system to allow for lower reaction temperatures is preferable.[9]

Table 2: Influence of Ligand and Base on Buchwald-Hartwig Amination Yield

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XPhosNaOtBuToluene110Good to Excellent[13]
Pd₂(dba)₃BINAPCs₂CO₃Toluene100Varies with substrate[5]
Pd(OAc)₂1,4-bis(...)piperazineK₂CO₃t-BuOH110Good to Excellent[12]
Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution used for the synthesis of the phenothiazine core, particularly for substituted derivatives.[14] The success of this reaction is highly dependent on the electronic properties of the aromatic rings.

Question: My Smiles rearrangement for the synthesis of a phenothiazine derivative is giving a low yield. What are the key factors to consider for optimization?

Answer:

Low yields in a Smiles rearrangement for phenothiazine synthesis are often due to insufficient activation of the aromatic ring undergoing substitution or unfavorable reaction conditions.

  • Electronic Effects: The Smiles rearrangement is facilitated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring that is being attacked by the nucleophile. These groups stabilize the negatively charged Meisenheimer intermediate, which is a key step in the reaction mechanism.[14]

    • Troubleshooting:

      • Ensure that the aromatic ring that will be displaced has a sufficiently strong electron-withdrawing group, typically a nitro group, positioned ortho or para to the leaving group. The presence of two nitro groups can significantly accelerate the rearrangement.[14]

  • Base and Solvent: The choice of base and solvent is crucial for the deprotonation of the nucleophile and for facilitating the intramolecular cyclization.

    • Troubleshooting:

      • A strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), is often required to generate the nucleophilic anion.

      • Polar aprotic solvents like DMF or DMSO can help to solvate the ions and promote the reaction.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction progress by TLC can help to improve the conversion rate.

  • Side Reactions: Competing intermolecular reactions can occur if the intramolecular rearrangement is slow.

    • Troubleshooting:

      • Running the reaction at a higher dilution can sometimes favor the intramolecular Smiles rearrangement over intermolecular side reactions.

Table 3: Effect of Electron-Withdrawing Groups on Smiles Rearrangement

Activating Group on Aromatic RingReaction ConditionsOutcomeReference
One ortho-nitro groupBasic conditionsSmiles rearrangement proceeds[14]
Two ortho-nitro groupsBasic conditionsIn situ Smiles rearrangement occurs readily[14]

Experimental Protocols

Protocol 1: Synthesis of Phenothiazine via Bernthsen Reaction[2][3]

Materials:

  • Diphenylamine

  • Sulfur

  • Anhydrous aluminum chloride (or a catalytic amount of iodine)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 22 g of diphenylamine, 8.2 g of sulfur, and 3.2 g of anhydrous aluminum chloride.

  • Heat the mixture in a sand bath or oil bath to 140-150°C. A rapid evolution of hydrogen sulfide gas will be observed. (Caution: This reaction should be performed in a well-ventilated fume hood as hydrogen sulfide is toxic).

  • If the reaction becomes too vigorous, lower the temperature slightly to moderate the rate of gas evolution.

  • Once the initial vigorous reaction has subsided, increase the temperature to 160°C and maintain it for one hour.

  • Allow the reaction mixture to cool to room temperature, at which point it will solidify.

  • Grind the solid melt into a fine powder.

  • Extract the powder first with hot water to remove any remaining inorganic salts.

  • Subsequently, extract the solid with dilute ethanol to remove unreacted diphenylamine and other soluble impurities.

  • The remaining solid residue is crude phenothiazine.

  • Recrystallize the crude product from ethanol to obtain pure, yellowish phenothiazine crystals.

  • Dry the crystals and determine the yield and melting point (literature m.p. ~185°C).

Protocol 2: Synthesis of N-Arylphenothiazine via Buchwald-Hartwig Amination (General Procedure)[6][12]

Materials:

  • Phenothiazine

  • Aryl halide (e.g., bromobenzene)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.

  • Add the phenothiazine and the aryl halide to the flask.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110°C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylphenothiazine.

Protocol 3: Synthesis of Substituted Phenothiazines via Smiles Rearrangement (General Procedure)[14]

Materials:

  • 2-Amino-halobenzenethiol

  • Halonitrobenzene with an ortho-nitro group

  • Base (e.g., NaOH or KOH)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • Dissolve the 2-amino-halobenzenethiol and the halonitrobenzene in the chosen solvent in a round-bottom flask.

  • Add a solution of the base to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC. The formation of an intermediate diphenyl sulfide may be observed, which then rearranges to the phenothiazine.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude phenothiazine derivative by recrystallization from a suitable solvent.

Visualizations

Troubleshooting_Low_Conversion start Low Conversion Rate in Phenothiazine Synthesis synthesis_method Identify Synthesis Method start->synthesis_method bernthsen Bernthsen Synthesis (Diphenylamine + Sulfur) synthesis_method->bernthsen Bernthsen buchwald Buchwald-Hartwig Amination synthesis_method->buchwald Buchwald-Hartwig smiles Smiles Rearrangement synthesis_method->smiles Smiles bernthsen_q1 Check Temperature Control (140-160°C) bernthsen->bernthsen_q1 bernthsen_a1 Optimize heating profile. Avoid overheating. bernthsen_q1->bernthsen_a1 No bernthsen_q2 Review Reagent Ratio (Excess Diphenylamine?) bernthsen_q1->bernthsen_q2 Yes bernthsen_a2 Use 10-50% excess diphenylamine. bernthsen_q2->bernthsen_a2 No bernthsen_q3 Assess Mixing Efficiency bernthsen_q2->bernthsen_q3 Yes bernthsen_a3 Ensure vigorous and consistent stirring. bernthsen_q3->bernthsen_a3 No buchwald_q1 Evaluate Catalyst/Ligand System buchwald->buchwald_q1 buchwald_a1 Screen bulky, electron-rich phosphine ligands (e.g., XPhos). buchwald_q1->buchwald_a1 No buchwald_q2 Check Base Selection (Strength & Type) buchwald_q1->buchwald_q2 Yes buchwald_a2 Use strong, non-nucleophilic bases (e.g., NaOtBu). Consider weaker bases for sensitive substrates. buchwald_q2->buchwald_a2 No buchwald_q3 Optimize Solvent and Temperature buchwald_q2->buchwald_q3 Yes buchwald_a3 Use anhydrous aprotic solvents (e.g., toluene). Adjust temp. (80-110°C). buchwald_q3->buchwald_a3 No smiles_q1 Assess Electronic Activation (EWG on aromatic ring?) smiles->smiles_q1 smiles_a1 Ensure strong EWG (e.g., -NO2) ortho/para to leaving group. smiles_q1->smiles_a1 No smiles_q2 Review Base and Solvent smiles_q1->smiles_q2 Yes smiles_a2 Use strong base (e.g., NaH) in polar aprotic solvent (e.g., DMF). smiles_q2->smiles_a2 No

Caption: Troubleshooting workflow for low conversion rates in phenothiazine synthesis.

Bernthsen_Synthesis cluster_reactants Reactants diphenylamine Diphenylamine reaction Heating (140-160°C) diphenylamine->reaction sulfur Sulfur sulfur->reaction catalyst Catalyst (Iodine or AlCl₃) catalyst->reaction h2s H₂S byproduct reaction->h2s crude_phenothiazine Crude Phenothiazine reaction->crude_phenothiazine purification Purification (Extraction & Recrystallization) crude_phenothiazine->purification pure_phenothiazine Pure Phenothiazine purification->pure_phenothiazine

Caption: Experimental workflow for the Bernthsen synthesis of phenothiazine.

Buchwald_Hartwig_Amination start Start: Aryl Halide + Phenothiazine oxidative_addition Oxidative Addition start->oxidative_addition pd0_catalyst Pd(0) Catalyst pd0_catalyst->oxidative_addition pd_complex Aryl-Pd(II)-Halide Complex oxidative_addition->pd_complex ligand_exchange Ligand Exchange with Phenothiazine pd_complex->ligand_exchange amine_complex Aryl-Pd(II)-Phenothiazine Complex ligand_exchange->amine_complex deprotonation Base-mediated Deprotonation amine_complex->deprotonation deprotonated_complex [Aryl-Pd(II)-Phenothiazinyl]⁻ Complex deprotonation->deprotonated_complex reductive_elimination Reductive Elimination deprotonated_complex->reductive_elimination reductive_elimination->pd0_catalyst Catalyst Regeneration product N-Arylphenothiazine reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylphenothiazine synthesis.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Chlorinated Phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chlorinated phenothiazine derivatives, focusing on their structure-activity relationship (SAR) as it pertains to their antipsychotic activity, primarily mediated through dopamine D2 receptor antagonism. The information is presented to facilitate understanding and further research in the development of novel therapeutic agents.

Introduction to Chlorinated Phenothiazines

Phenothiazines are a class of heterocyclic compounds that have been extensively studied for their wide range of pharmacological activities. The introduction of a chlorine atom at the 2-position of the phenothiazine nucleus was a pivotal discovery, leading to the development of potent antipsychotic drugs like chlorpromazine. This guide will delve into the key structural features of chlorinated phenothiazines that govern their biological activity, with a focus on their interaction with the dopamine D2 receptor, a primary target for antipsychotic efficacy.

Core Structure-Activity Relationships

The biological activity of chlorinated phenothiazines is critically influenced by two main structural components: the substitution on the phenothiazine ring system and the nature of the aminoalkyl side chain at the 10-position.

The Significance of 2-Chloro Substitution

The presence of an electron-withdrawing group at the 2-position of the phenothiazine ring is crucial for potent antipsychotic activity. The chlorine atom in this position enhances the antagonistic activity at the dopamine D2 receptor. It is believed that the electronegative chlorine atom contributes to the proper orientation of the side chain for optimal receptor interaction. While other electron-withdrawing groups like trifluoromethyl (CF3) can be even more potent, this guide focuses on the chlorinated analogs.

The Role of the 10-Aminoalkyl Side Chain

The side chain at the 10-position of the phenothiazine nucleus plays a vital role in determining the potency and pharmacological profile of the compound. Key aspects of the side chain include:

  • Length of the Alkyl Chain: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity. Shortening or lengthening this chain generally leads to a decrease in antipsychotic potency.

  • Nature of the Terminal Amino Group: The basicity and steric bulk of the terminal amino group are important. Tertiary amines generally exhibit higher activity than secondary or primary amines. The incorporation of the terminal nitrogen into a piperazine ring often leads to increased potency compared to a simple dimethylamino group.

Comparative Analysis of D2 Receptor Affinity

The primary mechanism of action for the antipsychotic effects of chlorinated phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The affinity of these compounds for the D2 receptor is a key indicator of their potential potency. The following table summarizes the in vitro binding affinities (Ki values) of several chlorinated phenothiazine derivatives for the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.

CompoundR (Side Chain at Position 10)Dopamine D2 Receptor Affinity (Ki, nM)Reference
Chlorpromazine -(CH₂)₃N(CH₃)₂0.55
Prochlorperazine -(CH₂)₃-N-piperazinyl-CH₃-
Perphenazine -(CH₂)₃-N-piperazinyl-(CH₂)₂OH-
Fluphenazine -(CH₂)₃-N-piperazinyl-(CH₂)₂OH (with CF₃ at C2)-
Trifluoperazine -(CH₂)₃-N-piperazinyl-CH₃ (with CF₃ at C2)1.1 - 1.2[1]

Note: A comprehensive, directly comparative table for a wide range of 2-chloro-phenothiazine analogs with systematic side-chain variations is challenging to compile from the existing literature. The provided values are indicative and sourced from various studies. Researchers should consult the primary literature for specific experimental conditions.

Experimental Protocols

A fundamental technique for determining the affinity of chlorinated phenothiazines for the dopamine D2 receptor is the competitive radioligand binding assay.

Detailed Methodology for Dopamine D2 Receptor Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the Ki of a test compound for the dopamine D2 receptor using a radiolabeled ligand.

1. Materials and Reagents:

  • Receptor Source: Membranes from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or rat striatal tissue homogenates.

  • Radioligand: [³H]Spiperone or another suitable high-affinity D2 receptor antagonist radioligand.

  • Non-specific Binding Agent: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride).

  • Test Compounds: Chlorinated phenothiazine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

2. Experimental Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and non-specific binding agent.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Visualizing Key Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the dopamine D2 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Antagonism of this receptor by chlorinated phenothiazines blocks these downstream effects.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates downstream Downstream Cellular Effects PKA->downstream phosphorylates Dopamine Dopamine Dopamine->D2R binds Chlorinated_Phenothiazine Chlorinated Phenothiazine Chlorinated_Phenothiazine->D2R blocks

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in the experimental workflow for determining the binding affinity of chlorinated phenothiazines to the dopamine D2 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

The structure-activity relationship of chlorinated phenothiazines is a well-established field, with the 2-chloro substituent and the 10-aminoalkyl side chain being the primary determinants of their antipsychotic potency. The quantitative data from dopamine D2 receptor binding assays provide a clear framework for comparing the efficacy of different analogs. The experimental protocols and pathway diagrams presented in this guide offer valuable resources for researchers and professionals in the field of drug discovery and development, aiding in the rational design of new and improved therapeutic agents for psychotic disorders.

References

Comparing the pharmacological effects of 2-chloro vs 3-chloro phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacological Effects of 2-Chloro vs. 3-Chloro Phenothiazines

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships (SAR) of pharmacologically active compounds is paramount. This guide provides a detailed comparison of the pharmacological effects of phenothiazines chlorinated at the 2-position versus the 3-position of the tricyclic ring system. This comparison is crucial for the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles.

Introduction to Phenothiazine Pharmacology

Phenothiazines are a class of heterocyclic compounds that form the basis for a number of antipsychotic drugs. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, which is implicated in the positive symptoms of schizophrenia. The substitution pattern on the phenothiazine nucleus, particularly at the C-2 and C-10 positions, significantly influences their pharmacological activity.

Core Pharmacological Comparison: 2-Chloro vs. 3-Chloro Substitution

The position of the chlorine atom on the phenothiazine ring is a critical determinant of its antipsychotic potency. The established structure-activity relationship indicates that substitution at the 2-position with an electron-withdrawing group, such as chlorine, is optimal for potent dopamine D2 receptor antagonism.

While substitution at the 3-position with a chlorine atom can enhance antipsychotic activity compared to an unsubstituted phenothiazine, it is generally less effective than substitution at the 2-position.[1] This is a key principle in the design of phenothiazine-based antipsychotics, with the vast majority of clinically successful drugs in this class featuring a 2-position substituent.

Key Pharmacological Differences:

  • Antipsychotic Potency: 2-chloro substituted phenothiazines exhibit greater antipsychotic potency compared to their 3-chloro counterparts. This is attributed to a more favorable interaction with the dopamine D2 receptor.

  • Structure-Activity Relationship (SAR): The SAR for phenothiazines consistently highlights the importance of an electron-withdrawing substituent at the 2-position for mimicking the conformation of dopamine and effectively blocking its receptor.[2][3][4]

Quantitative Data: A Representative Example

To illustrate the high affinity of 2-chloro phenothiazines for the dopamine D2 receptor, the following table presents the binding affinity (Ki) of chlorpromazine, a prototypical 2-chlorophenothiazine. A lower Ki value indicates a higher binding affinity.

CompoundSubstitutionReceptorKi (nM)
Chlorpromazine2-ChloroDopamine D23.1

Data sourced from publicly available databases and literature. It is important to note that direct comparative data for a 3-chloro analog from the same study is not available.

Signaling Pathways

The primary signaling pathway affected by phenothiazine antipsychotics is the dopamine D2 receptor pathway. As antagonists, they block the receptor and prevent its activation by dopamine. This leads to a reduction in the downstream signaling cascade.

Dopamine_D2_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release D2R Dopamine D2 Receptor Dopamine_cleft->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response ↓ Neuronal Response PKA->Response Phenothiazine 2-Chloro or 3-Chloro Phenothiazine Phenothiazine->D2R Blocks

Dopamine D2 Receptor Antagonism by Phenothiazines.

Experimental Protocols

The determination of the binding affinity of phenothiazine derivatives to the dopamine D2 receptor is a critical experiment in their pharmacological evaluation. A common and robust method is the radioligand binding assay using [3H]spiperone.

Experimental Workflow: Dopamine D2 Receptor Binding Assay

Experimental_Workflow start Start prep Prepare Rat Striatal Membrane Homogenates start->prep incubate Incubate Membranes with [3H]spiperone and Test Compound (e.g., 2-chloro or 3-chloro phenothiazine) prep->incubate separate Separate Bound and Free Radioligand (via filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Workflow for Dopamine D2 Receptor Binding Assay.
Detailed Methodology: [3H]spiperone Binding Assay for Dopamine D2 Receptor

1. Materials and Reagents:

  • Rat striatal tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [3H]spiperone (specific activity ~70-90 Ci/mmol)

  • Unlabeled spiperone or haloperidol (for non-specific binding determination)

  • 2-chloro and 3-chloro phenothiazine test compounds

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

2. Membrane Preparation:

  • Homogenize fresh or frozen rat striatal tissue in ice-cold Tris-HCl buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.

  • Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

3. Binding Assay:

  • Set up assay tubes containing:

    • 100 µL of membrane suspension

    • 50 µL of [3H]spiperone (final concentration ~0.1-0.5 nM)

    • 50 µL of various concentrations of the test compound (2-chloro or 3-chloro phenothiazine) or buffer (for total binding) or a high concentration of unlabeled spiperone/haloperidol (e.g., 10 µM, for non-specific binding).

  • Incubate the tubes at 37°C for 15-20 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

4. Quantification and Analysis:

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The pharmacological effects of chlorinated phenothiazines are significantly dictated by the position of the chlorine atom. Structure-activity relationship studies consistently demonstrate that a 2-chloro substitution is optimal for high-affinity dopamine D2 receptor antagonism and, consequently, for potent antipsychotic activity. While 3-chloro phenothiazines may exhibit some activity, they are demonstrably less potent. This fundamental principle continues to guide the development of new phenothiazine derivatives and other antipsychotic agents, underscoring the importance of precise structural modifications in achieving desired pharmacological outcomes. Future research involving direct, quantitative comparisons of 2- and 3-substituted analogs would be invaluable in further refining our understanding of these important therapeutic agents.

References

A Comparative Guide to Catalysts in Phenothiazine Synthesis: Efficacy, Protocols, and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the phenothiazine core is a critical step in the creation of a wide array of therapeutic agents. The choice of catalyst for the key C-S and C-N bond-forming reactions profoundly impacts yield, reaction time, cost, and environmental footprint. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid in the selection of the optimal synthetic route.

The synthesis of the phenothiazine tricycle is frequently achieved through a domino or cascade reaction involving intramolecular C-S and C-N cross-coupling. Transition metal catalysts, particularly those based on palladium, copper, and iron, have proven to be the most effective in facilitating this transformation. Below, we compare the performance of these catalytic systems.

Performance Data of Catalysts in Phenothiazine Synthesis

The following table summarizes the quantitative performance of palladium-, copper-, and iron-based catalysts in the synthesis of phenothiazines via C-S/C-N cross-coupling reactions. It is important to note that the reaction conditions have been optimized for each specific catalyst system and may not be directly interchangeable.

Catalyst SystemKey Reactants & Catalyst LoadingBase & SolventTemperature & TimeProduct Yield (%)Reference
Palladium-Catalyzed 2,2'-dihalo-N-arylaniline, Palladium Acetate [Pd(OAc)₂] with ligandK₂CO₃ in t-BuOH110 °C, refluxGood to Excellent (up to 98%)[1][2]
Copper-Catalyzed (Hetero)aryl ortho-dihalides, ortho-aminobenzenethiols, CuI (ligand-free)K₃PO₄ in DMF120 °C, 48 hHigh (up to 91%)[3][4]
Iron-Catalyzed Aryl halides, arylamines, FeSO₄·7H₂O with 1,10-phenanthrolineKOtBu in DMF135 °C, 24 hVariable (19-96%)[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the adaptation of these methods.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the synthesis of 3-anilino-1-azaphenothiazine derivatives.

  • Reactant Preparation : In a suitable reaction vessel, combine 3-chloro-1-azaphenothiazine, the desired substituted amine, palladium acetate [Pd(OAc)₂] as the catalyst, and 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine as the ligand.

  • Solvent and Base Addition : Add tert-butanol (t-BuOH) as the solvent and potassium carbonate (K₂CO₃) as the base.

  • Reaction Conditions : Heat the mixture to 110 °C and maintain at reflux until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification : Upon completion, cool the reaction mixture, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3-anilino-1-azaphenothiazine derivative.[2]

Copper-Catalyzed Cascade C-S/C-N Coupling

This ligand-free method is effective for the synthesis of various phenothiazines.

  • Reactant Preparation : To a reaction tube, add the (hetero)aryl ortho-dihalide, the corresponding ortho-aminobenzenethiol, and cuprous iodide (CuI) as the catalyst.

  • Solvent and Base Addition : Add dimethylformamide (DMF) as the solvent and potassium phosphate (K₃PO₄) as the base.

  • Reaction Conditions : Seal the tube and heat the mixture to 120 °C for 48 hours.

  • Work-up and Purification : After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.[3][4]

Iron-Catalyzed Domino C-S/C-N Cross-Coupling

This method presents an environmentally benign and cost-effective alternative.

  • Reactant Preparation : In a reaction vessel, combine the aryl halide, the arylamine, iron(II) sulfate heptahydrate (FeSO₄·7H₂O) as the catalyst, and 1,10-phenanthroline as the ligand.

  • Solvent and Base Addition : Add dimethylformamide (DMF) as the solvent and potassium tert-butoxide (KOtBu) as the base.

  • Reaction Conditions : Heat the reaction mixture to 135 °C for 24 hours.

  • Work-up and Purification : After cooling, dilute the mixture with a suitable solvent and wash with water. The organic layer is then dried and concentrated, and the crude product is purified via column chromatography.[5][6]

Visualizing the Synthetic Workflow and Catalyst Comparison

To better illustrate the experimental process and the logical relationships in catalyst selection, the following diagrams are provided.

G General Workflow for Catalyzed Phenothiazine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: Aryl Halide & Amine/Thiol catalyst Add Catalyst System: Metal Source & Ligand reactants->catalyst solvent_base Add Solvent & Base catalyst->solvent_base heating Heat to Reaction Temperature (e.g., 110-135°C) solvent_base->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench_extract Quench Reaction & Extract Product monitoring->quench_extract purify Purify by Column Chromatography quench_extract->purify characterize Characterize Final Product (NMR, MS) purify->characterize G Logical Comparison of Phenothiazine Synthesis Catalysts cluster_metrics Performance Metrics pd Palladium-Based yield Yield pd->yield Generally Highest cost Cost pd->cost High conditions Reaction Conditions pd->conditions Often Milder green Environmental Impact pd->green Less Benign cu Copper-Based cu->yield High cu->cost Moderate cu->conditions Ligand-Free Possible cu->green More Benign than Pd fe Iron-Based fe->yield Variable fe->cost Low fe->conditions Addresses Pd/Cu Issues (e.g., long reaction times) fe->green Most Benign

References

Comparative Efficacy of 2-Phenylphenol (CID 71017) in Antimicrobial Applications: A Data-Driven Cross-Validation with PubChem

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental findings for 2-Phenylphenol (PubChem CID: 71017) against alternative antimicrobial agents. This analysis is supported by data from PubChem and other scientific literature, focusing on its applications as a post-harvest fungicide and a surface disinfectant.

Executive Summary

2-Phenylphenol (OPP) is a widely used biocide valued for its broad-spectrum antimicrobial activity. This guide cross-validates its performance by comparing its efficacy with common alternatives such as the fungicides imazalil and thiabendazole, and the disinfectant sodium hypochlorite. The data indicates that while 2-phenylphenol is effective against a range of bacteria and fungi, its potency can be influenced by the target microorganism and the presence of organic matter. In post-harvest applications, alternatives like imazalil may offer higher potency against specific citrus pathogens. For surface disinfection, the choice between 2-phenylphenol and sodium hypochlorite depends on the required spectrum of activity, surface compatibility, and safety considerations.

Data Presentation: Quantitative Antimicrobial Efficacy

The following tables summarize the available quantitative data on the antimicrobial activity of 2-Phenylphenol and its alternatives. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's in vitro antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of 2-Phenylphenol and Alternatives against Post-Harvest Pathogens

CompoundOrganismMIC (µg/mL)Reference
2-Phenylphenol Penicillium digitatumNot specified[1]
Penicillium italicumNot specified[2]
ImazalilPenicillium digitatum-[3]
Penicillium italicum-[3]
ThiabendazolePenicillium digitatum-[3]
Penicillium italicum-[3]

Note: Specific MIC values for 2-Phenylphenol against these key post-harvest pathogens were not available in the reviewed literature, highlighting a gap in publicly accessible data. However, it is widely used in citrus packinghouses to control green and blue mold caused by Penicillium digitatum and Penicillium italicum, respectively[2].

Table 2: Antibacterial Activity of 2-Phenylphenol and Alternatives

CompoundOrganismMIC (µg/mL)Reference
2-Phenylphenol Staphylococcus aureus~139.4 (0.82 mM)[4]
Pseudomonas aeruginosa>500 (in combination)[5]
Escherichia coliNot specified[6]
TriclosanStaphylococcus aureus≤1.5[5]
Pseudomonas aeruginosa500[5]
Escherichia coli3[5]
Sodium HypochloriteStaphylococcus aureusVariable (concentration and time dependent)[7]
Escherichia coliVariable (concentration and time dependent)[6]
Pseudomonas aeruginosaVariable (concentration and time dependent)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to evaluate the antimicrobial efficacy of the compounds discussed.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using broth microdilution or agar dilution methods. A standardized protocol, such as those from the Clinical and Laboratory Standards Institute (CLSI), is typically followed.

Workflow for MIC Determination:

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Surface Disinfection Efficacy Test

Suspension tests are commonly used to evaluate the effectiveness of disinfectants on surfaces. These tests measure the log reduction in viable microorganisms after a specified contact time.

Experimental Workflow for Surface Disinfection Test:

Disinfection_Test A Prepare standardized microbial suspension B Apply suspension to a carrier surface and dry A->B C Apply disinfectant solution to the surface B->C D Allow specified contact time C->D E Neutralize disinfectant action D->E F Recover and enumerate surviving microorganisms E->F G Calculate log reduction compared to control F->G

A typical workflow for evaluating the efficacy of a surface disinfectant.

Cross-Validation of Findings and Comparison with Alternatives

Post-Harvest Fungicide Application

2-Phenylphenol has a long history of use as a post-harvest fungicide on citrus fruits[2]. Its primary mode of action is believed to be the disruption of fungal cell walls and membranes[8].

  • Comparison with Imazalil and Thiabendazole: Studies have shown that resistance to 2-phenylphenol, as well as to imazalil and thiabendazole, has emerged in Penicillium species[2][9]. In terms of cytotoxic effects on isolated rat hepatocytes, the order of toxic potency was determined to be imazalil > 2-phenylphenol > thiabendazole[10]. While direct comparative MIC data is limited, the development of resistance suggests that a rotation of fungicides with different modes of action is a prudent strategy for effective decay control.

Surface Disinfection Application

Phenolic compounds like 2-phenylphenol are used in various disinfectant formulations for healthcare and household settings[3]. They are effective against a broad range of bacteria and fungi[3].

  • Comparison with Sodium Hypochlorite: Sodium hypochlorite (bleach) is a widely used disinfectant with potent bactericidal, virucidal, and fungicidal properties[3]. Phenolic disinfectants can be more effective than hypochlorites in the presence of organic matter, although both are subject to some degree of inactivation[6][11]. However, phenolics may be less effective against certain viruses compared to hypochlorites[3]. The choice of disinfectant often depends on the specific application, with considerations for surface material compatibility, as phenols can be corrosive to some plastics, and safety, as concentrated sodium hypochlorite is a strong irritant[3].

Signaling Pathways and Mechanism of Action

The antimicrobial action of 2-phenylphenol is generally attributed to its ability to disrupt cell membrane integrity and interfere with cellular enzymes, rather than targeting a specific signaling pathway. For a broader class of polyphenols, neurotrophic effects have been associated with the activation of pathways like ERK and PI3K/Akt, but this is not directly linked to the antimicrobial mechanism of 2-phenylphenol[8].

A study on the toxicogenomic effects of 2-phenylphenol on Staphylococcus aureus revealed that it downregulates the biosynthesis of amino acids, particularly those involved in the diaminopimelate (DAP) pathway, which is essential for peptidoglycan cell wall synthesis[4]. This suggests a mechanism of action similar to some antibiotics.

Conceptual Representation of 2-Phenylphenol's Effect on Bacterial Cell Wall Synthesis:

G OPP 2-Phenylphenol DAP_Pathway Diaminopimelate (DAP) Pathway OPP->DAP_Pathway Inhibits Lysine Lysine Biosynthesis DAP_Pathway->Lysine Leads to Peptidoglycan Peptidoglycan Synthesis Lysine->Peptidoglycan Essential for CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains

Inhibition of the DAP pathway by 2-Phenylphenol disrupts cell wall synthesis in S. aureus.[4]

Conclusion

2-Phenylphenol (CID 71017) remains a relevant antimicrobial agent with broad-spectrum activity. For post-harvest applications, while effective, the emergence of resistant fungal strains necessitates consideration of alternative fungicides like imazalil and thiabendazole as part of an integrated pest management strategy. In surface disinfection, its performance is comparable to other broad-spectrum disinfectants, with the choice often depending on the specific use case, including the presence of organic soiling and material compatibility. Further research providing standardized MIC data for 2-phenylphenol against a wider range of clinically and agriculturally important microorganisms would enable a more direct and quantitative comparison with its alternatives.

References

Cytotoxicity Showdown: 3-Chloro-10H-phenothiazine Derivatives Versus the Veteran Trifluoperazine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Drug Development Professionals

In the quest for novel and more effective anticancer agents, phenothiazine derivatives have emerged as a promising class of compounds. Their established role as antipsychotic drugs, coupled with a growing body of evidence for their cytotoxic properties, has spurred further investigation into their therapeutic potential in oncology. This guide provides a comparative analysis of the cytotoxicity of 3-Chloro-10H-phenothiazine derivatives against the well-known phenothiazine drug, trifluoperazine, offering researchers and drug development professionals a side-by-side look at their performance based on available experimental data.

Quantitative Cytotoxicity Data: A Comparative Overview

The following table summarizes the half-maximal inhibitory concentration (IC50) values for trifluoperazine and various phenothiazine derivatives, including those with a 3-chloro substitution, across different cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
Trifluoperazine Cisplatin-Resistant Urothelial Carcinoma (T24/R)10 - 45 (dose-dependent cytotoxicity observed)[1][2]
Non-Small Cell Lung Cancer (A549)~10 - 20 (estimated from graphical data)[3]
Undifferentiated Neuroblastoma (SH-SY5Y)6[4]
Differentiated Neuroblastoma (SH-SY5Y)12[4]
3-Chloro-4-ethoxy phenyl phenothiazine derivative Various Cancer Cell LinesComparable to a fluoro-derivative[5]
Various Phenothiazine Derivatives Mouse Colon Carcinoma (CT26)PP: 47.89, PPO: 24.19[6]
Human Cervical Cancer (HeLa)PP: 229.1[6]
Human Skin Cancer (MeWo)PP: 251.9[6]
Human Liver Cancer (HepG2)PPO: 161.3[6]
Human Breast Cancer (MCF7)PPO: 131.7[6]

Experimental Protocols: Assessing Cytotoxicity

The data presented in this guide is primarily derived from in vitro cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method.

MTT Assay Protocol

This protocol outlines the general steps for determining cell viability and cytotoxicity using the MTT assay.[7][8][9][10]

Objective: To assess the metabolic activity of cells as an indicator of their viability after treatment with test compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • Cell culture medium

  • 96-well plates

  • Test compounds (this compound derivatives, trifluoperazine)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Experimental workflow for a typical MTT cytotoxicity assay.

Signaling Pathways in Phenothiazine-Induced Cytotoxicity

The cytotoxic effects of phenothiazine derivatives are often mediated through the induction of apoptosis. Key signaling pathways implicated in this process include the modulation of the Bcl-2 family of proteins and the PI3K/AKT pathway.

Bcl-2 Family and Mitochondrial Apoptosis:

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[11][12][13][14][15] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, prevent the release of cytochrome c from the mitochondria. Conversely, pro-apoptotic members, like Bax and Bak, promote its release. Studies have shown that trifluoperazine can suppress the anti-apoptotic factor Bcl-xL, thereby promoting apoptosis in cancer cells.[1][2] This disruption of the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in cell death.

PI3K/AKT/β-catenin Pathway:

The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its downstream effector, β-catenin, can translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation. Trifluoperazine has been shown to decrease the phosphorylation of AKT and β-catenin. The lack of phosphorylation of β-catenin prevents its nuclear translocation, leading to decreased expression of target genes that promote cancer cell survival and angiogenesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_apoptosis Apoptosis phenothiazine Phenothiazine Derivatives (e.g., Trifluoperazine) akt AKT phenothiazine->akt Inhibits pi3k PI3K phenothiazine->pi3k Inhibits bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) phenothiazine->bcl2 Inhibits beta_catenin β-catenin akt->beta_catenin Phosphorylates pi3k->akt Activates transcription Transcription of Survival Genes beta_catenin->transcription Activates bax Bax / Bak (Pro-apoptotic) bcl2->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Promotes Release apoptosis Apoptosis cytochrome_c->apoptosis Initiates Caspase Cascade transcription->apoptosis Inhibits

Phenothiazine-induced apoptosis signaling pathways.

Conclusion

The available data suggests that both trifluoperazine and other phenothiazine derivatives, including those with a 3-chloro substitution, exhibit cytotoxic effects against various cancer cell lines. Trifluoperazine has demonstrated potency in the low micromolar range in several cancer models. While direct, extensive comparative data for a wide array of this compound derivatives is still emerging, the initial findings are encouraging and warrant further investigation. The mechanisms of action appear to converge on the induction of apoptosis through the modulation of key signaling pathways such as the Bcl-2 family and PI3K/AKT. For researchers and drug development professionals, the exploration of this compound derivatives represents a fertile ground for the discovery of novel anticancer therapeutics. Further head-to-head studies are crucial to delineate the structure-activity relationships and to identify lead candidates with superior efficacy and selectivity.

References

A Comparative Analysis of Phenothiazine and Azaphenothiazine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of phenothiazine and azaphenothiazine derivatives, supported by experimental data. This analysis focuses on key therapeutic areas, including anticancer, antimicrobial, and antipsychotic activities, to inform future research and drug discovery efforts.

Introduction

Phenothiazines, a class of heterocyclic compounds, have long been recognized for their diverse pharmacological properties, most notably their antipsychotic effects. The core phenothiazine structure, consisting of a tricyclic ring with nitrogen and sulfur heteroatoms, has been a fertile ground for medicinal chemists. A significant structural modification of this scaffold involves the replacement of one or both benzene rings with a pyridine ring, giving rise to azaphenothiazines. This alteration has been shown to modulate the biological activity of these compounds, leading to a new generation of derivatives with potentially enhanced or novel therapeutic applications. This guide presents a comparative analysis of the bioactivity of phenothiazines and their aza-analogs, with a focus on anticancer and antimicrobial properties, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity

Both phenothiazine and azaphenothiazine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways, induction of apoptosis, and inhibition of cell proliferation.

Comparative Efficacy

Recent studies have highlighted the potent anticancer activities of azaphenothiazine derivatives, which, in some cases, surpass those of their phenothiazine counterparts. For instance, certain 10-substituted dipyridothiazines, a class of azaphenothiazines, have exhibited impressive activity with IC50 values less than 1 µg/mL against various cancer cell lines, including melanoma, leukemia, and cancers of the breast, colon, and lung.[1] One comparative study found that 10-(2′-Morpholinylethyl)-1-azaphenothiazine derivatives were more potent than the corresponding 1-azaphenothiazine derivatives in their anticancer effects.[2]

The table below summarizes the in vitro anticancer activity of selected phenothiazine and azaphenothiazine derivatives against various human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Phenothiazine FluphenazineMelanoma-[3]
TrifluoperazineMelanoma-[3]
ThioridazineOvarian, Lung, Cervical-[4]
ProchlorperazineSquamous Cell Carcinoma-[4]
PromethazineLeukemia, Colorectal-[4]
Azaphenothiazine 10H-1,9-diazaphenothiazineMelanoma C-323.83[1]
10H-3,6-diazaphenothiazineGlioblastoma SNB-19, Melanoma C-32, Breast MCF-7< 0.46 µg/mL[1]
1,6-diazaphenothiazine derivativeLung Cancer A5490.25[1]
1,8-diazaphenothiazine derivativeLung Cancer A5491.82[1]

Caption: Comparative anticancer activity of phenothiazine and azaphenothiazine derivatives.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (phenothiazine or azaphenothiazine derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

Phenothiazines and their aza-analogs have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Comparative Efficacy

While extensive direct comparative studies are still emerging, available data suggests that both classes of compounds exhibit promising antimicrobial activity. The introduction of the pyridine ring in azaphenothiazines can influence the spectrum and potency of their antimicrobial effects. For instance, a study on novel azaphenothiazine derivatives containing a quinoline moiety showed the highest activity against Enterococcus faecalis and Escherichia coli.[5] Another study highlighted that S-oxide analogs of N-aminoalkylated azaphenothiazines exhibited selective antibacterial activity, with sulfoxides showing broad inhibition and sulfones being more selective towards gram-negative bacteria.

The table below provides a summary of the antimicrobial activity of selected phenothiazine and azaphenothiazine derivatives.

Compound ClassDerivativeMicroorganismActivity (MIC in µg/mL)Reference
Phenothiazine ThioridazineMycobacterium tuberculosis-[6]
ChlorpromazineMycobacterium tuberculosis-[6]
Azaphenothiazine Quinobenzothiazine derivative (1d)Enterococcus faecalis, Escherichia coliHigh activity (specific MIC not stated)[5]
Azaphenothiazine sulfoxide (12c)Escherichia coliFourfold higher potency than reference drug[7]
Azaphenothiazine sulfone (14c)Candida albicans1.2[7]

Caption: Comparative antimicrobial activity of phenothiazine and azaphenothiazine derivatives.

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no drug) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The bioactivity of phenothiazines and azaphenothiazines is intricately linked to their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Key Signaling Pathways
  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Both phenothiazine and azaphenothiazine derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[4]

  • PI3K/AKT Pathway: This pathway is a key regulator of cell growth, survival, and metabolism. Inhibition of the PI3K/AKT pathway is another important mechanism underlying the anticancer activity of these compounds.[4]

  • PP2A Pathway: Protein phosphatase 2A (PP2A) is a tumor suppressor that is often inactivated in cancer. Some phenothiazines have been shown to reactivate PP2A, leading to apoptosis in cancer cells.

  • Calmodulin Inhibition: Phenothiazines are known inhibitors of calmodulin, a calcium-binding protein involved in numerous cellular processes, including cell cycle regulation. This inhibition is thought to contribute to their anticancer and antipsychotic effects.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by phenothiazine and azaphenothiazine derivatives and a general workflow for a bioactivity screening experiment.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Phenothiazine Phenothiazine Core Derivatization Chemical Derivatization Phenothiazine->Derivatization Azaphenothiazine Azaphenothiazine Core Azaphenothiazine->Derivatization Anticancer Anticancer Assays (e.g., MTT) Derivatization->Anticancer Test Compounds Antimicrobial Antimicrobial Assays (e.g., MIC) Derivatization->Antimicrobial Antipsychotic Antipsychotic Assays Derivatization->Antipsychotic IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 Antipsychotic->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Pathway Signaling Pathway Analysis Pathway->SAR

Caption: General workflow for synthesis and bioactivity screening.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Apoptosis Inhibits PP2A PP2A PP2A->AKT Inhibits PP2A->ERK Inhibits PP2A->Apoptosis Promotes Calmodulin Calmodulin Pheno_Aza Phenothiazines & Azaphenothiazines Pheno_Aza->PI3K Inhibits Pheno_Aza->ERK Inhibits Pheno_Aza->PP2A Activates Pheno_Aza->Calmodulin Inhibits

Caption: Key signaling pathways modulated by phenothiazines and azaphenothiazines.

Conclusion

The structural modification of the phenothiazine scaffold to yield azaphenothiazines represents a promising strategy for the development of novel therapeutic agents. The available data indicates that azaphenothiazine derivatives often exhibit potent anticancer and antimicrobial activities, in some instances superior to their phenothiazine precursors. The diverse mechanisms of action, involving the modulation of critical cellular signaling pathways, provide a strong rationale for their continued investigation. This guide provides a foundational comparison to aid researchers in the design and evaluation of new phenothiazine and azaphenothiazine-based drug candidates. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the full therapeutic potential of this versatile class of compounds.

References

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Chloro-10H-phenothiazine in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment must be worn at all times when handling this compound to prevent skin contact, eye damage, and respiratory irritation.[1][2][3] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber). Gloves must be inspected before use and removed using the proper technique.To prevent skin contact and absorption.
Eye & Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when splashing is possible.[2][4]To protect against eye irritation or serious eye damage from dust or splashes.[1][2][3]
Skin & Body Protection A lab coat or chemical-resistant clothing is required. For significant exposure risk, chemical-resistant overalls may be necessary.[1][5]To prevent skin irritation and contamination of personal clothing.[1][2][3]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn.[1]To prevent respiratory tract irritation.[1][2][3]

Operational Plan: Step-by-Step Handling Procedure

Follow this workflow to ensure the safe handling of this compound during laboratory procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare well-ventilated workspace (e.g., fume hood) prep_ppe->prep_setup Ensure proper ventilation handle_weigh Carefully weigh the required amount of this compound prep_setup->handle_weigh Proceed to handling handle_transfer Transfer the chemical to the reaction vessel handle_weigh->handle_transfer Avoid generating dust cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon After experiment completion cleanup_waste Segregate and label waste for disposal cleanup_decon->cleanup_waste cleanup_doff Doff PPE in the correct order cleanup_waste->cleanup_doff

Figure 1: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Segregation:

  • Solid Waste: Unused this compound, contaminated absorbent materials (e.g., paper towels), and single-use PPE (e.g., gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not empty into drains.[1][2]

  • Contaminated Labware: Reusable glassware and equipment should be decontaminated. If decontamination is not possible, it should be disposed of as hazardous solid waste.

Disposal Procedure:

  • Collection: Place all waste in suitable, closed containers.[1]

  • Labeling: Clearly label the waste containers with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]

  • Arrangement for Disposal: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[2] Adhere to all local, regional, and national hazardous waste regulations.[1]

Emergency Procedures

In the event of an accidental exposure or spill, follow these immediate steps:

IncidentFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][6]
Spill Ensure adequate ventilation. Sweep up and shovel the spilled solid into a suitable container for disposal. Avoid generating dust.[1][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-10H-phenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.